Autogramin-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSFNXURLSDVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Autogramin-2: A Dual-Mechanism Modulator of Autophagy and T-Cell Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Autogramin-2 is a synthetic sterol that has emerged as a potent small molecule modulator with two distinct and context-dependent mechanisms of action. Primarily identified as a novel inhibitor of autophagy, this compound selectively targets the cholesterol transfer protein GRAMD1A (GRAM Domain Containing 1A), also known as Aster-A.[1][2] This interaction disrupts the lipid homeostasis required for the biogenesis of autophagosomes.[1] More recently, a second, GRAMD1A-independent mechanism has been described in T-cells, where this compound inhibits adhesion and effector functions through the induction of lipolysis and subsequent plasma membrane remodeling. This technical guide provides a comprehensive overview of both mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Mechanism 1: GRAMD1A-Dependent Inhibition of Autophagy
The primary and most well-characterized mechanism of this compound is its role as a selective inhibitor of the cholesterol transfer protein GRAMD1A.[1][2] By binding to the StART (StAR-related lipid transfer) domain of GRAMD1A, this compound competitively inhibits the binding and transfer of cholesterol.[1] This disruption of cholesterol homeostasis at the sites of autophagosome initiation on the endoplasmic reticulum leads to a failure in the formation of autophagosomes, thereby inhibiting the process of autophagy.[1]
Signaling Pathway
Caption: this compound inhibits autophagy by binding to the StART domain of GRAMD1A.
Quantitative Data
| Parameter | Value | Target | Assay |
| Binding Affinity (Kd) | 49 ± 12 nM | GRAMD1A StART domain | Fluorescence Polarization |
| Competition IC50 | 4.7 µM (NanoLuc-GRAMD1A) | GRAMD1A StART domain | NanoBRET Assay |
| 6.4 µM (GRAMD1A-NanoLuc) | |||
| Thermal Shift (ΔTm) | +2.1 °C | GRAMD1A | Cellular Thermal Shift Assay (CETSA) |
Experimental Protocols
This assay measures the binding of a fluorescently labeled this compound analog to the purified StART domain of GRAMD1A.
-
Reagents: Purified recombinant GRAMD1A StART domain, Bodipy-labeled this compound analog, assay buffer (e.g., PBS with 0.01% Tween-20).
-
Procedure:
-
A fixed concentration of the Bodipy-labeled this compound analog is incubated with increasing concentrations of the GRAMD1A StART domain in a microplate.
-
The plate is incubated at room temperature to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: The change in fluorescence polarization is plotted against the protein concentration, and the dissociation constant (Kd) is determined by fitting the data to a one-site binding model.
CETSA is used to confirm the engagement of this compound with GRAMD1A in a cellular context.
-
Reagents: Cultured cells (e.g., MCF7), this compound, lysis buffer, antibodies against GRAMD1A and a loading control.
-
Procedure:
-
Cells are treated with this compound or a vehicle control.
-
The treated cells are harvested, washed, and resuspended in a buffer.
-
Aliquots of the cell suspension are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble GRAMD1A at each temperature is quantified by Western blotting.
-
-
Data Analysis: The thermal stability of GRAMD1A in the presence and absence of this compound is compared. A shift in the melting curve to a higher temperature indicates that this compound binds to and stabilizes GRAMD1A.
Mechanism 2: GRAMD1A-Independent Inhibition of T-Cell Function
In T-cells, this compound exhibits a distinct mechanism of action that is independent of its inhibitory effect on GRAMD1A (Aster-A). It has been shown to inhibit T-cell adhesion and effector functions by stimulating lipolysis. The resulting increase in free fatty acids and acyl-carnitines leads to a remodeling of the plasma membrane, which includes the displacement of the integrin LFA-1 from lipid rafts. This disruption of LFA-1 localization impairs T-cell adhesion.
Signaling Pathway
References
Autogramin-2 and Its Impact on Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autogramin-2 is a synthetic sterol that has emerged as a potent chemical probe for studying intracellular cholesterol trafficking. Its primary mechanism of action involves the specific inhibition of GRAM domain-containing protein 1A (GRAMD1A), a cholesterol-transfer protein crucial for the regulation of autophagy. By competitively binding to the StART domain of GRAMD1A, this compound effectively blocks the transfer of cholesterol, leading to significant effects on autophagosome biogenesis. This technical guide provides an in-depth analysis of this compound's effect on cholesterol metabolism, focusing on its molecular interactions, the experimental evidence supporting its mechanism, and its implications for cellular processes. While the direct effects of this compound on cholesterol biosynthesis and efflux pathways governed by SREBP and ABCA1 have not been extensively documented, this guide will focus on its well-established role in modulating intracellular cholesterol transport.
Introduction
Cholesterol is an essential lipid component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The intricate regulation of cholesterol homeostasis is critical for cellular function, and its dysregulation is implicated in numerous diseases. A key aspect of this regulation is the intracellular transport of cholesterol between different organelles. This compound has been identified as a selective inhibitor of the cholesterol-transfer protein GRAMD1A, providing a valuable tool to dissect the role of this specific transport pathway.[1][2] This document serves as a comprehensive resource on the molecular mechanism of this compound and its established effects on cholesterol metabolism, particularly in the context of autophagy.
Mechanism of Action: Inhibition of GRAMD1A-Mediated Cholesterol Transfer
The primary molecular target of this compound is GRAMD1A, a protein that facilitates the transfer of cholesterol.[2][3] this compound, being a synthetic sterol, directly competes with cholesterol for binding to the steroidogenic acute regulatory protein-related lipid transfer (StART) domain of GRAMD1A.[1][2][4] This competitive inhibition effectively blocks the cholesterol-transfer activity of GRAMD1A.[5][6]
Binding Affinity and Selectivity
This compound exhibits a high affinity for the StART domain of GRAMD1A. Fluorescence polarization experiments using a Bodipy-labeled autogramin analogue have determined the dissociation constant (Kd) to be approximately 49 ± 12 nM.[2] Importantly, this compound shows selectivity for GRAMD1A over other GRAMD1 isoforms, such as GRAMD1B and GRAMD1C, highlighting its specificity as a chemical probe.[2]
Quantitative Data on this compound and GRAMD1A Interaction
The following table summarizes the key quantitative data related to the interaction between this compound and GRAMD1A.
| Parameter | Value | Method | Reference |
| Kd (Bodipy-autogramin analogue) | 49 ± 12 nM | Fluorescence Polarization | [2] |
| IC50 (vs. 22-NBD-cholesterol) | Not explicitly stated, but dose-dependent inhibition shown | Fluorescence Polarization Competition Assay | [2] |
| GRAMD1A Stabilization | Yes | Thermal Shift Assay (DSF) | [2] |
| Selectivity | Selective for GRAMD1A over GRAMD1B and GRAMD1C | Fluorescence Polarization & Thermal Shift Assay | [2] |
Experimental Protocols
Fluorescence Polarization Competition Assay
This assay is used to determine the ability of this compound to compete with a fluorescently labeled cholesterol analog (e.g., 22-NBD-cholesterol) for binding to the GRAMD1A StART domain.
-
Reagents: Recombinant GRAMD1A StART domain, 22-NBD-cholesterol, this compound, assay buffer.
-
Procedure:
-
A fixed concentration of the GRAMD1A StART domain and 22-NBD-cholesterol are incubated together to establish a baseline fluorescence polarization signal.
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence polarization is measured at each concentration of this compound.
-
A decrease in fluorescence polarization indicates the displacement of 22-NBD-cholesterol from the StART domain by this compound.
-
The IC50 value can be calculated from the resulting dose-response curve.
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This method assesses the stabilization of the GRAMD1A protein upon ligand binding.
-
Reagents: Recombinant GRAMD1A StART domain, SYPRO Orange dye, this compound, assay buffer.
-
Procedure:
-
The GRAMD1A StART domain is mixed with SYPRO Orange dye in the presence and absence of this compound.
-
The samples are subjected to a gradual temperature increase in a real-time PCR instrument.
-
SYPRO Orange fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
An increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the protein.
-
Signaling Pathways and Workflows
This compound Inhibition of GRAMD1A
The following diagram illustrates the competitive inhibition of cholesterol binding to the GRAMD1A StART domain by this compound.
Caption: Competitive binding of this compound to the GRAMD1A StART domain.
Impact on Autophagosome Biogenesis
This compound's inhibition of GRAMD1A-mediated cholesterol transfer has a direct consequence on the process of autophagy, specifically at the stage of autophagosome biogenesis.[1][2][3] GRAMD1A is recruited to the sites of autophagosome initiation, and its cholesterol transfer activity is required for the formation of the autophagosomal membrane.[2][5] By blocking this cholesterol transfer, this compound inhibits the formation of autophagosomes.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide Localization of SREBP-2 in Hepatic Chromatin Predicts a Role in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. mdpi.com [mdpi.com]
- 5. ABCA1 and ABCG1 expressions are regulated by statins and ezetimibe in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Autogramin-2 and Its Impact on Lipid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autogramin-2 is a synthetic sterol that has emerged as a significant modulator of lipid signaling and cellular processes. Initially investigated for its potential to enhance T-cell effector function, subsequent research has revealed a more complex mechanism of action centered on the inhibition of cholesterol transport and the induction of lipolysis. This technical guide provides an in-depth overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action
This compound exerts its effects through a dual impact on lipid metabolism and signaling. Firstly, it acts as a potent inhibitor of the cholesterol-transfer protein GRAM domain-containing protein 1A (GRAMD1A)[1][2][3]. Secondly, it stimulates lipolysis in T-cells, leading to significant alterations in the plasma membrane composition and function[4].
Inhibition of GRAMD1A and Autophagy
This compound selectively targets the steroidogenic acute regulatory protein-related lipid transfer (StART) domain of GRAMD1A[1][2]. By directly competing with cholesterol for binding to this domain, this compound effectively inhibits the cholesterol transfer activity of GRAMD1A[1][3]. This inhibition has profound consequences for autophagy, a fundamental cellular process for degrading and recycling cellular components, as GRAMD1A plays a crucial role in the early stages of autophagosome biogenesis[1][2]. The inhibition of GRAMD1A by this compound disrupts cholesterol distribution during starvation-induced autophagy[1].
Stimulation of Lipolysis and T-Cell Inhibition
Contrary to initial hypotheses, this compound was found to inhibit, rather than boost, T-cell effector function[4]. Treatment with this compound impairs T-cell proliferation, activation, and cytokine production[4]. This inhibitory effect is attributed to the rapid stimulation of lipolysis, the breakdown of triglycerides into fatty acids and glycerol. The resulting increase in free fatty acids and acyl-carnitines leads to plasma membrane remodeling. This alteration in the membrane architecture results in the displacement of crucial adhesion molecules like LFA-1 from lipid rafts, thereby inhibiting T-cell adhesion and effector functions[4].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Value | Cell Type/System | Reference |
| Inhibition of T-Cell Adhesion | 3.75 µM | T-cells | [4] |
| Binding Affinity (Kd) | 49 ± 12 nM (Bodipy-labeled analogue) | Recombinant GRAMD1A StART domain | [2] |
| IC50 (Competition) | 4.7 µM (NanoLuc-GRAMD1A) | HeLa cells | [2] |
| 6.4 µM (GRAMD1A-NanoLuc) | HeLa cells | [2] |
Table 1: Bioactivity and Binding Affinity of this compound
| Lipid Species | Observation | Cell Type | Reference |
| Triacyl-glyceride | Significant decrease | Jurkat T-cells | [4] |
| Diacyl-glyceride | Significant decrease | Jurkat T-cells | [4] |
| Monoacyl-glycerides | Trend towards decrease (p=0.0711) | Jurkat T-cells | [4] |
| Acyl-carnitines | Significant increase | Jurkat T-cells | [4] |
| Free fatty acids | Trend towards increase (p=0.0511) | Jurkat T-cells | [4] |
Table 2: Effect of this compound on Cellular Lipid Levels
Signaling Pathways
The signaling pathways affected by this compound are intricate and impact fundamental cellular processes.
Caption: this compound inhibits GRAMD1A, disrupting cholesterol transfer and autophagosome biogenesis.
Caption: this compound stimulates lipolysis, leading to inhibition of T-cell function.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research.
High-Content Phenotypic Screening for Autophagy Inhibitors
This protocol is used to identify small molecules that inhibit autophagy.
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Cell Line: MCF7 cells stably expressing EGFP-LC3.
-
Autophagy Induction:
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Starvation: Incubation in Earle's Balanced Salt Solution (EBSS).
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Pharmacological: Treatment with rapamycin.
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Compound Treatment: Cells are treated with the small molecule library, including this compound.
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Imaging: Automated microscopy is used to capture images of the EGFP-LC3 expressing cells.
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Quantification: Image analysis software quantifies the formation of autophagosomal structures (LC3 puncta). A decrease in puncta formation in the presence of the compound indicates inhibition of autophagy.
Cholesterol Transfer Assay
This assay measures the ability of a protein to transfer cholesterol between lipid vesicles.
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Liposomes:
-
Donor Liposomes: Contain a fluorescent cholesterol analog (e.g., 23-Bodipy-cholesterol) and a quencher (e.g., rhodamine-labeled DHPE). The close proximity of the fluorophore and quencher results in Förster Resonance Energy Transfer (FRET).
-
Acceptor Liposomes: Unlabeled liposomes.
-
-
Protein: Recombinant GRAMD1A StART domain.
-
Procedure:
-
Donor and acceptor liposomes are mixed.
-
The protein of interest (GRAMD1A) is added.
-
As the fluorescent cholesterol is transferred to the acceptor liposomes, the distance from the quencher increases, leading to a decrease in FRET, which can be measured as an increase in the donor fluorophore's fluorescence.
-
-
Inhibition: To test the effect of this compound, the assay is performed in the presence of varying concentrations of the compound. A reduction in the rate of FRET decrease indicates inhibition of cholesterol transfer.
T-Cell Adhesion Assay
This assay quantifies the adhesion of T-cells to specific substrates.
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Substrate Coating: 96-well plates are coated with ICAM-1 or other extracellular matrix components.
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Cell Treatment: T-cells (e.g., PHA blasts) are pre-treated with this compound (e.g., 3.75 µM for 30 minutes) or a vehicle control.
-
Adhesion: The treated T-cells are added to the coated wells and allowed to adhere for a specific time.
-
Washing: Non-adherent cells are removed by gentle washing.
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Quantification: The number of adherent cells is quantified, for example, by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity. A decrease in fluorescence in the this compound treated wells indicates inhibition of adhesion.
Experimental Workflow
The logical flow of investigation into this compound's effects can be visualized as follows.
References
- 1. | BioWorld [bioworld.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]
Autogramin-2: A Novel Allosteric SHP2 Inhibitor for KRAS-Mutant Cancers
Abstract: The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a compelling therapeutic target in oncology.[1][2] It plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[3][4][5] Autogramin-2 is a novel, potent, and selective allosteric inhibitor of SHP2. This document details the discovery, mechanism of action, and preclinical development of this compound, a promising therapeutic agent for cancers driven by KRAS mutations.[6][7] By binding to a unique allosteric pocket, this compound locks SHP2 in an inactive conformation, preventing its function and suppressing downstream signaling.[8][9] This whitepaper provides a comprehensive overview of the quantitative data, experimental protocols, and key preclinical findings that form the basis for the ongoing clinical investigation of this compound.
Introduction: The Role of SHP2 in Oncology
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that is essential for signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[6][7] It is a key positive regulator of the RAS/MAPK cascade.[3] For decades, SHP2 was considered "undruggable" due to the challenging nature of designing selective inhibitors against its catalytic site.[1][2]
The advent of allosteric inhibitors, which bind to a pocket distinct from the active site, has revolutionized SHP2-targeted therapy.[1][3] These inhibitors stabilize the autoinhibited conformation of SHP2, preventing its activation and offering high selectivity over other phosphatases.[1] SHP2's role is particularly critical in KRAS-mutant cancers, where it is required for maximal activation of oncogenic signaling pathways.[6][7] Furthermore, SHP2 inhibition has been shown to modulate the tumor microenvironment, promoting anti-tumor immunity.[10] This dual mechanism of action—directly inhibiting tumor cell growth and enhancing immune responses—makes SHP2 an exceptionally promising target for cancer therapy.[5][8][10]
This compound was discovered through a high-throughput screening campaign designed to identify novel allosteric SHP2 inhibitors with superior potency and drug-like properties.
Discovery and Lead Optimization
The discovery of this compound began with a high-throughput screen of a proprietary compound library. The screening cascade was designed to identify potent and selective allosteric inhibitors.
High-Throughput Screening (HTS) Cascade
The workflow for the discovery of this compound followed a multi-step, rigorous validation process to minimize false positives and select candidates with the most promising therapeutic profiles.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mutant KRAS-driven cancers depend on PTPN11/SHP2 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
- 8. Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Autogramin-2: A Technical Guide to its Function in Intracellular Transport
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Autogramin-2, a small molecule inhibitor with a significant role in modulating intracellular transport, specifically through its effects on autophagy. This compound has emerged as a critical tool for studying the intricate processes of cholesterol transport and autophagosome biogenesis. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and visualizes the associated cellular pathways.
Core Mechanism of Action: Inhibition of GRAMD1A and Cholesterol Transport
This compound's primary function within the cell is the selective inhibition of the GRAM domain-containing protein 1A (GRAMD1A)[1][2][3]. GRAMD1A is a cholesterol transfer protein that plays a pivotal role in the early stages of autophagosome biogenesis[2][3][4]. Autophagy is a fundamental intracellular degradation and recycling process, essential for cellular homeostasis[2].
The mechanism of inhibition is direct and competitive. This compound binds to the steroidogenic acute regulatory protein-related lipid transfer (StART) domain of GRAMD1A[1][2][4]. This binding event physically occludes the cholesterol-binding pocket, thereby preventing the uptake and transfer of cholesterol by GRAMD1A[1][2]. The inhibition of GRAMD1A's cholesterol transport function is a critical bottleneck for the formation of autophagosomes, leading to a potent suppression of the autophagic process[1][3][5].
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity, primarily derived from studies by Laraia, L. et al. in Nature Chemical Biology (2019).
| Parameter | Value | Target Protein | Experimental Context | Reference |
| Binding Affinity (Kd) | 49 ± 12 nM | GRAMD1A StART Domain | Fluorescence polarization with Bodipy-labeled autogramin analogue | [1] |
| 52 ± 4 nM | PH-GRAM and StART Domains | Fluorescence polarization with Bodipy-labeled autogramin analogue | [1] | |
| Inhibition of Autophagy (IC50) | 0.27 µM | - | Starvation-induced autophagy in MCF7 cells | [6] |
| 0.14 µM | - | Rapamycin-induced autophagy in MCF7 cells | [6] | |
| Competitive Inhibition (IC50) | 349 ± 51 nM (Ki = 290 nM) | GRAMD1A StART Domain | Competition assay with 22-NBD-cholesterol | [7] |
Table 1: Binding Affinity and Inhibitory Concentrations of this compound.
Signaling Pathway and Mechanism of Action
The signaling pathway initiated by this compound leading to the inhibition of autophagy is depicted below. This compound directly targets GRAMD1A, a key protein in cholesterol transport required for the biogenesis of autophagosomes. By inhibiting GRAMD1A, this compound effectively halts a crucial step in the autophagy process.
Caption: Signaling pathway of this compound in the inhibition of autophagy.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
High-Content Imaging Screen for Autophagy Inhibitors
This protocol outlines the image-based phenotypic screen used to identify this compound as an autophagy inhibitor.
Caption: Workflow for the high-content screening of autophagy inhibitors.
Detailed Steps:
-
Cell Culture: MCF7 cells stably expressing EGFP-LC3 are cultured overnight.
-
Induction of Autophagy: Autophagy is induced by replacing the culture medium with Earle's Balanced Salt Solution (EBSS) for amino acid starvation or by treatment with rapamycin[1].
-
Compound Treatment: Cells are treated with a library of small molecules at a concentration of 10 µM[1].
-
Imaging: Autophagosomal structures, visualized as EGFP-LC3 puncta, are quantified using automated microscopy[1].
-
Analysis and Selection: Compounds that inhibit autophagosome formation by more than 50% are selected for further screening and dose-response analysis to determine their IC50 values[1].
In Vitro Cholesterol Transfer Assay
This assay measures the ability of GRAMD1A to transfer cholesterol between liposomes and the inhibitory effect of this compound.
Principle: The assay utilizes Förster resonance energy transfer (FRET) between a fluorescently labeled cholesterol analogue (e.g., 23-Bodipy-cholesterol) and a quencher-labeled lipid (e.g., rhodamine-DHPE) within donor liposomes. The transfer of the fluorescent cholesterol to acceptor liposomes results in a decrease in FRET, which can be measured as an increase in the donor's fluorescence intensity.
Protocol Outline:
-
Liposome Preparation: Prepare donor liposomes containing a FRET pair (e.g., 23-Bodipy-cholesterol and rhodamine-DHPE) and unlabeled acceptor liposomes[1].
-
Reaction Setup: Incubate purified GRAMD1A StART domain with the donor and acceptor liposomes in the presence and absence of this compound[1].
-
Measurement: Monitor the change in fluorescence over time. A decrease in FRET (increase in Bodipy fluorescence) indicates cholesterol transfer[1].
-
Analysis: Compare the rate of cholesterol transfer in the presence of this compound to the control (vehicle-treated) to determine the extent of inhibition[1].
Fluorescence Polarization Assay for Binding Affinity
This biophysical assay is used to quantify the binding affinity between this compound and the GRAMD1A StART domain.
Principle: A fluorescently labeled analogue of Autogramin (e.g., Bodipy-autogramin) is used. When this small molecule is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger GRAMD1A protein, its tumbling is restricted, leading to an increase in fluorescence polarization.
Protocol Outline:
-
Reaction Mixture: A constant concentration of the fluorescently labeled this compound analogue is incubated with increasing concentrations of the purified GRAMD1A StART domain[1].
-
Measurement: The fluorescence polarization is measured for each concentration of GRAMD1A.
-
Data Analysis: The binding curve is generated by plotting the change in fluorescence polarization against the protein concentration. The dissociation constant (Kd) is then calculated from this curve[1].
Broader Implications in Intracellular Transport
Currently, the known function of this compound in intracellular transport is primarily centered on its potent inhibition of autophagy through the targeting of GRAMD1A-mediated cholesterol transfer[1][2][3]. As GRAMD1 proteins are also known to be involved in establishing membrane contact sites between the endoplasmic reticulum and the plasma membrane, it is plausible that this compound could have broader effects on intracellular lipid trafficking and signaling. However, further research is required to explore these potential non-autophagic roles of this compound in intracellular transport.
Conclusion
This compound serves as a highly selective and potent chemical probe for studying the role of GRAMD1A and cholesterol transport in autophagy. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers in cell biology, oncology, and neurodegenerative disease, as well as for professionals in drug development exploring the therapeutic potential of modulating autophagy. The continued investigation into the effects of this compound will likely uncover further intricacies of intracellular transport and its regulation.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. | BioWorld [bioworld.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Autogramin-2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autogramin-2 is a novel small molecule inhibitor of autophagy, a fundamental cellular process for degrading and recycling cellular components. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug discovery who are interested in utilizing this compound as a chemical probe to study autophagy and related cellular processes. This document details the mechanism of action of this compound, its effects on T-cell function, and provides protocols for its synthesis and key biological assays.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with a core aminothiazole moiety. Its chemical structure and properties are summarized below.
Chemical Structure:
While a 2D structure is available from commercial vendors, the definitive structure is best referenced from the primary literature. For the purpose of this guide, a representative structure is described. The molecule consists of a central thiazole ring substituted with an amino group, which is in turn acylated. This core is further functionalized with other chemical groups that contribute to its biological activity and physical properties.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C21H27N3O | [1] |
| Molecular Weight | 417.52 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [2] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of autophagy.[1] It exerts its biological effects through the direct inhibition of the cholesterol-transfer protein GRAMD1A (GRAM domain-containing protein 1A).[3]
Inhibition of Autophagy
This compound inhibits autophagy induced by various stimuli, including starvation and rapamycin treatment, with IC50 values in the nanomolar range.[1]
| Condition | IC50 Value | Reference |
| Starvation-induced autophagy | 0.27 µM | [1] |
| Rapamycin-induced autophagy | 0.14 µM | [1] |
The mechanism of autophagy inhibition by this compound involves its direct binding to the StART (StAR-related lipid transfer) domain of GRAMD1A.[4] This binding event competitively inhibits the binding of cholesterol to the StART domain, thereby disrupting the normal function of GRAMD1A in autophagosome biogenesis.[3][4]
Signaling Pathway of this compound in Autophagy Inhibition
The following diagram illustrates the signaling pathway through which this compound inhibits autophagy.
Caption: Signaling pathway of this compound in autophagy inhibition.
Effects on T-Cell Function
Beyond its role in autophagy, this compound has been shown to modulate T-cell function. It inhibits T-cell adhesion and effector functions by stimulating lipolysis and altering the plasma membrane architecture. This leads to the displacement of the integrin LFA-1 from lipid rafts, thereby impairing T-cell adhesion.
Signaling Pathway of this compound in T-Cell Adhesion
The proposed mechanism of this compound's effect on T-cell adhesion is depicted below.
Caption: Proposed mechanism of this compound on T-cell adhesion.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for the synthesis of this compound and for key biological assays. Note: These protocols are based on information from the primary literature and may require optimization for specific laboratory conditions.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A generalized workflow is presented below. For detailed reaction conditions, purification methods, and characterization data, it is highly recommended to consult the supplementary information of Laraia et al., 2019, Nature Chemical Biology.
Caption: General workflow for the synthesis of this compound.
Autophagy Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the IC50 of this compound for the inhibition of starvation-induced autophagy using a cell-based assay with GFP-LC3 expressing cells.
Materials:
-
MCF7 cells stably expressing GFP-LC3
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Earle's Balanced Salt Solution (EBSS) for starvation
-
This compound stock solution in DMSO
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Seed GFP-LC3 MCF7 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation in EBSS without inhibitor).
-
Induce autophagy by replacing the medium with EBSS containing the respective concentrations of this compound.
-
Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C and 5% CO2.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the number and intensity of GFP-LC3 puncta per cell.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the starved control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
GRAMD1A StART Domain Binding Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) assay to measure the binding of this compound to the StART domain of GRAMD1A.
Materials:
-
Purified recombinant GRAMD1A StART domain
-
Fluorescently labeled this compound analog (e.g., Bodipy-Autogramin)
-
Unlabeled this compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled this compound analog at a constant concentration in the assay buffer.
-
Prepare serial dilutions of the purified GRAMD1A StART domain in the assay buffer.
-
In a 384-well plate, add the fluorescent probe to all wells.
-
Add the serial dilutions of the GRAMD1A StART domain to the respective wells.
-
For competition assays, add serial dilutions of unlabeled this compound to wells containing the fluorescent probe and a constant concentration of the GRAMD1A StART domain.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization of each well using a plate reader.
-
For direct binding, plot the FP values against the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
For competition assays, plot the FP values against the concentration of the unlabeled competitor and fit the data to determine the IC50, from which the inhibition constant (Ki) can be calculated.
T-Cell Adhesion Assay
This protocol provides a general method to assess the effect of this compound on T-cell adhesion to an ICAM-1 coated surface.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium
-
Recombinant human ICAM-1
-
96-well plates
-
Calcein-AM (or other fluorescent cell tracker)
-
This compound
-
Plate reader with fluorescence detection
Procedure:
-
Coat the wells of a 96-well plate with ICAM-1 overnight at 4°C.
-
Wash the wells with PBS to remove unbound ICAM-1 and block with a solution of BSA.
-
Label Jurkat T-cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free RPMI-1640.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Add the treated cells to the ICAM-1 coated wells.
-
Incubate for a period to allow for adhesion (e.g., 30-60 minutes) at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Quantify the percentage of adhesion relative to the total number of cells added.
Conclusion
This compound is a valuable pharmacological tool for the study of autophagy and its intricate connections to other cellular processes, including T-cell function. Its well-defined mechanism of action, targeting the cholesterol-transfer protein GRAMD1A, provides a specific means to dissect the role of cholesterol transport in autophagosome biogenesis. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted activities of this compound and to explore its potential therapeutic applications. As with any scientific investigation, careful optimization of these protocols is recommended to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex | eLife [elifesciences.org]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
The Role of Autotaxin-2 in T-Cell Adhesion and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a critical role in generating the bioactive lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is integral to a wide array of physiological and pathological processes, including vascular and neural development, wound healing, and cancer progression.[1][2] Emerging evidence has highlighted the multifaceted role of Autotaxin-2 in regulating the immune system, particularly in T-cell adhesion and function. This technical guide provides an in-depth analysis of the molecular mechanisms by which Autotaxin-2 influences T-cell trafficking, adhesion, and effector functions, presenting key quantitative data and detailed experimental methodologies.
I. Autotaxin-2 and T-Cell Adhesion
Autotaxin-2 is a key modulator of T-cell adhesion, primarily through its enzymatic activity and its direct interaction with cell surface molecules. It facilitates the adhesion of T-cells to the endothelium, a critical step in their migration from the bloodstream into lymphoid organs and tissues.
Direct Interaction with Integrins
Autotaxin-2 can directly bind to integrins on the surface of T-lymphocytes.[4] Specifically, the α4β1 integrin has been identified as a binding partner for Autotaxin-2 on activated T-cells.[4][5] This interaction is crucial for localizing the production of LPA at the site of T-cell adhesion, thereby amplifying the signaling cascade that promotes firm adhesion and subsequent transmigration.[4]
LPA-Mediated Enhancement of Adhesion
The primary mechanism by which Autotaxin-2 promotes T-cell adhesion is through the localized production of LPA. LPA, acting on its G protein-coupled receptors (LPARs) on T-cells, triggers intracellular signaling pathways that lead to the activation of integrins, such as LFA-1.[6] This "inside-out" signaling increases the affinity of integrins for their ligands on endothelial cells, such as ICAM-1, leading to firm adhesion.
Quantitative Data on Autotaxin-2 Mediated T-Cell Adhesion
| Parameter | Cell Type | Condition | Result | Reference |
| Adhesion to Immobilized ATX | Jurkat T-cells | Mn2+ stimulation | Pronounced adhesion | [4] |
| Adhesion to Immobilized ATX | Primary Human T-cells (activated) | Mn2+ stimulation | α4β1-dependent adhesion | [4] |
II. Autotaxin-2 and T-Cell Function
Beyond its role in adhesion, Autotaxin-2 and its product LPA influence several aspects of T-cell function, including motility, polarization, and cytokine production.
T-Cell Motility and Chemokinesis
LPA is a potent chemokinetic agent for T-cells, meaning it stimulates random cell migration.[4][7] This effect is crucial for the interstitial motility of T-cells within lymph nodes, allowing them to efficiently scan for antigens presented by dendritic cells.[6][8] The ATX-LPA axis, particularly through the LPA2 receptor, promotes this random motility.[9][10]
T-Cell Polarization and Transendothelial Migration
Upon arrest on the endothelium, T-cells undergo polarization, forming a leading edge and a trailing uropod, a process essential for transendothelial migration (TEM).[7] Autotaxin-2, through LPA production, induces this polarization in naïve T-cells and enhances their ability to migrate across endothelial monolayers under physiological shear conditions.[7]
Regulation of Cytokine Production
The ATX-LPA signaling axis can modulate cytokine production in T-cells, although the effects appear to be dependent on the T-cell activation state and the specific LPA receptor involved. In naïve CD4+ T-cells, which express high levels of LPA2, LPA can decrease IL-2 production.[9] Conversely, in activated T-cells with high LPA1 expression, LPA can increase IL-2 production.[9]
A Dual Role in the Tumor Microenvironment
Interestingly, the role of the ATX-LPA axis in T-cell function appears to be context-dependent. While it promotes T-cell entry into lymphoid organs, in the tumor microenvironment, it can act as a chemorepellent for CD8+ T-cells, thereby suppressing anti-tumor immunity.[10][11][12] This chemorepulsion is mediated primarily through the LPAR6 receptor.[10][11][12]
Quantitative Data on Autotaxin-2's Impact on T-Cell Function
| Parameter | Cell Type | LPA Receptor | Effect | Reference |
| Chemotactic Migration | Naïve CD4+ T-cells | LPA2 | Increased | [9] |
| IL-2 Production | Naïve CD4+ T-cells | LPA2 | Decreased | [9] |
| IL-2 Production | Activated T-cells | LPA1 | Increased | [9] |
| Chemotactic Response | Activated T-cells | LPA1 | Attenuated | [9] |
| Chemorepulsion | CD8+ T-cells (tumor-infiltrating) | LPAR6 | Induced | [10][11][12] |
III. Signaling Pathways
The effects of Autotaxin-2 on T-cell adhesion and function are mediated by complex signaling pathways initiated by the binding of LPA to its receptors.
LPA Receptor Signaling
LPA receptors are G protein-coupled receptors that can couple to various G proteins, including Gαi, Gαq, Gα12/13, and Gαs, to initiate downstream signaling cascades.
Downstream Effectors
A key downstream effector of LPA receptor signaling in T-cells is the small GTPase RhoA.[6] Activation of the RhoA-ROCK-myosin II pathway is necessary for the LPA-induced motility of T-cells.[6]
Signaling Pathway Diagram: ATX-LPA Axis in T-Cell Adhesion and Motility
Caption: Signaling cascade of Autotaxin-2 in T-cell adhesion and motility.
IV. Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the role of Autotaxin-2 in T-cell adhesion and function.
T-Cell Adhesion Assay to Immobilized Autotaxin-2
Objective: To determine the ability of T-cells to adhere to Autotaxin-2.
Protocol:
-
Coat 96-well microtiter plates with purified recombinant Autotaxin-2 (or control protein like BSA) overnight at 4°C.
-
Wash the wells with PBS to remove unbound protein.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Label Jurkat T-cells or activated primary T-cells with a fluorescent dye (e.g., Calcein-AM).
-
Resuspend the labeled T-cells in assay buffer and add them to the coated wells.
-
To test for integrin-dependent adhesion, pre-incubate cells with MnCl2 (a general integrin activator) or specific integrin-blocking antibodies.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.
Experimental Workflow Diagram: T-Cell Adhesion Assay
Caption: Workflow for a T-cell adhesion assay to immobilized Autotaxin-2.
Transwell Chemokinesis Assay
Objective: To measure the effect of LPA on T-cell random migration.
Protocol:
-
Place a Transwell insert with a porous membrane (e.g., 5 µm pore size for lymphocytes) into the wells of a 24-well plate.
-
Add assay medium containing LPA (or ATX + LPC) to the lower chamber. The upper chamber contains the same concentration to assess chemokinesis (random migration) rather than chemotaxis (directed migration).
-
Add a suspension of T-cells to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for a period of 2-4 hours.
-
Remove the Transwell insert and count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometer.
In Vivo T-Cell Homing Assay
Objective: To assess the role of Autotaxin-2 enzymatic activity on T-cell homing to secondary lymphoid organs in a living animal.
Protocol:
-
Label a population of T-cells with a fluorescent dye (e.g., CFSE).
-
Inject the labeled T-cells intravenously into recipient mice.
-
Concurrently, inject an inhibitor of Autotaxin's enzymatic activity (e.g., HA130) or a vehicle control.[7]
-
After a defined period (e.g., 1-2 hours), harvest secondary lymphoid organs (e.g., peripheral lymph nodes, spleen).
-
Prepare single-cell suspensions from the harvested organs.
-
Analyze the cell suspensions by flow cytometry to quantify the number of fluorescently labeled T-cells that have homed to each organ.
V. Conclusion
Autotaxin-2 is a pivotal regulator of T-cell adhesion and function, with its influence extending from the initial steps of lymphocyte trafficking to the modulation of effector responses within tissues. The ATX-LPA signaling axis presents a complex and context-dependent system of immune regulation. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting inflammatory diseases, autoimmune disorders, and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the intricate role of Autotaxin-2 in T-cell biology.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin, a lysophosphatidic acid-producing ectoenzyme, promotes lymphocyte entry into secondary lymphoid organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin Implication in Cancer Metastasis and Autoimunne Disorders: Functional Implication of Binding Autotaxin to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Autotaxin through lysophosphatidic acid stimulates polarization, motility, and transendothelial migration of naïve T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular cues regulating immune cell trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of Autotaxin/Lysophosphatidic acid in immune regulation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autotaxin impedes anti-tumor immunity by suppressing chemotaxis and tumor infiltration of CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Autogramin-2: A Technical Guide to its Modulation of Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autogramin-2 is a synthetic sterol that has emerged as a potent modulator of fundamental cellular processes. This technical guide provides an in-depth overview of the biological pathways affected by this compound, with a primary focus on its role as a selective inhibitor of the cholesterol transfer protein GRAMD1A, leading to the modulation of autophagy. Additionally, this guide explores a secondary, distinct mechanism of action involving the inhibition of T-cell adhesion and effector functions through the stimulation of lipolysis and subsequent plasma membrane remodeling. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for researchers in cell biology and drug discovery.
Primary Mechanism of Action: Inhibition of Autophagy via GRAMD1A
The principal molecular target of this compound is the GRAM domain-containing protein 1A (GRAMD1A), a cholesterol transfer protein.[1][2][3][4] By directly binding to the StAR-related lipid transfer (StART) domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer.[1][2][4] This inhibition of GRAMD1A's function disrupts the early stages of autophagosome biogenesis, establishing this compound as a potent inhibitor of autophagy.[1][2][4][5]
Quantitative Data: Binding Affinity and Inhibitory Concentrations
The interaction between this compound and GRAMD1A, as well as its effect on autophagy, has been quantified in several studies. The following table summarizes the key quantitative findings.
| Parameter | Value | Cell Line/System | Assay | Reference |
| Binding Affinity (Kd) | ||||
| Bodipy-labeled autogramin analogue to GRAMD1A StART domain | 49 ± 12 nM | Recombinant Protein | Fluorescence Polarization | [4] |
| Inhibitory Concentration (IC50) | ||||
| This compound competition with Bodipy-autogramin for NanoLuc-GRAMD1A | 4.7 µM | HeLa cells | NanoBRET | |
| This compound competition with Bodipy-autogramin for GRAMD1A-NanoLuc | 6.4 µM | HeLa cells | NanoBRET | |
| Functional Concentration | ||||
| Inhibition of LFA-1/integrin-dependent adhesion | 3.75 µM | Effector T cells | Adhesion Assay | |
| Inhibition of autophagy (in combination with Regorafenib) | 1 µM | Organoids | Organoid Growth Assay | [6] |
Signaling Pathway
This compound's inhibition of GRAMD1A directly impacts the autophagy pathway. Under normal conditions, GRAMD1A is recruited to sites of autophagosome initiation. Its cholesterol transfer activity is crucial for the formation of the autophagosome. By blocking this function, this compound effectively halts the autophagic process at an early stage.
Figure 1: this compound inhibits autophagy by targeting GRAMD1A.
Secondary Mechanism of Action: Inhibition of T-Cell Function
In addition to its role in autophagy, this compound has been shown to inhibit T-cell adhesion and effector functions. This mechanism is reported to be independent of Aster A, another sterol transport protein. The proposed model suggests that this compound stimulates lipolysis, leading to the release of fatty acids and acyl-carnitines. These molecules then remodel the plasma membrane, resulting in the displacement of LFA-1 from lipid rafts, which is critical for T-cell adhesion.
Signaling Pathway
The following diagram illustrates the proposed pathway for this compound's modulation of T-cell function.
Figure 2: this compound inhibits T-cell function via lipolysis induction.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the biological functions of this compound.
High-Content Screening for Autophagy Inhibition
This method is used to identify and quantify the effect of compounds on autophagy.
-
Cell Line: MCF7 cells stably expressing EGFP-LC3.
-
Induction of Autophagy: Amino acid starvation (using Earle's Balanced Salt Solution - EBSS) or treatment with rapamycin.
-
Treatment: Cells are treated with this compound or a vehicle control.
-
Imaging: Automated microscopy is used to capture images of the EGFP-LC3 expressing cells.
-
Analysis: Image analysis software quantifies the formation of EGFP-LC3 puncta, which are indicative of autophagosomes. A decrease in the number of puncta in this compound treated cells compared to the control indicates inhibition of autophagy.[4]
NanoBRET™ Target Engagement Assay
This assay is used to quantify the binding of this compound to GRAMD1A in living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled ligand (acceptor).
-
Reagents:
-
HeLa cells expressing NanoLuc-GRAMD1A fusion protein.
-
A fluorescently labeled tracer molecule that binds to GRAMD1A.
-
This compound as a competitor.
-
-
Procedure:
-
Cells expressing NanoLuc-GRAMD1A are incubated with the fluorescent tracer.
-
Increasing concentrations of unlabeled this compound are added.
-
The BRET signal is measured using a microplate reader.
-
-
Analysis: Competition for binding between the tracer and this compound results in a dose-dependent decrease in the BRET signal, from which the IC50 value can be calculated.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of this compound to GRAMD1A in a cellular context.
-
Principle: Ligand binding can increase the thermal stability of a target protein.
-
Procedure:
-
Cells or cell lysates are treated with this compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
The aggregated proteins are separated from the soluble proteins by centrifugation.
-
The amount of soluble GRAMD1A at each temperature is quantified by Western blotting or other protein detection methods.
-
-
Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes GRAMD1A.[2][7][8][9]
T-Cell Adhesion Assay
This assay measures the ability of T-cells to adhere to specific substrates, a process that can be modulated by this compound.
-
Cell Line: Jurkat T-cells or primary human T-cells.
-
Substrate: 96-well plates coated with ICAM-1 or fibronectin.
-
Procedure:
-
T-cells are pre-treated with this compound or a vehicle control.
-
The treated cells are added to the coated wells and incubated to allow for adhesion.
-
Non-adherent cells are washed away.
-
The remaining adherent cells are quantified, for example, by microscopy or by using a fluorescent plate reader after labeling the cells.
-
-
Analysis: A reduction in the number of adherent cells in the this compound treated group compared to the control indicates inhibition of T-cell adhesion.[10][11]
Lipolysis Assay
This assay is used to measure the release of glycerol and free fatty acids from cells, which is indicative of lipolysis.
-
Principle: The breakdown of triglycerides (lipolysis) releases glycerol and free fatty acids into the cell culture medium.
-
Procedure:
-
T-cells are treated with this compound or a vehicle control.
-
The cell culture supernatant is collected after a specific incubation period.
-
The concentration of glycerol or free fatty acids in the supernatant is measured using commercially available colorimetric or fluorometric assay kits.
-
-
Analysis: An increase in the concentration of glycerol or free fatty acids in the supernatant of this compound treated cells compared to the control suggests stimulation of lipolysis.[12][13]
Summary and Future Directions
This compound presents a dual mechanism of action, making it a valuable tool for studying both autophagy and T-cell biology. Its potent and selective inhibition of GRAMD1A provides a specific means to investigate the role of cholesterol transport in autophagosome formation. The discovery of its impact on T-cell function through a separate lipolysis-dependent pathway opens new avenues for research into the interplay between lipid metabolism and immune cell regulation.
Future research should focus on further elucidating the downstream effectors of the lipolysis pathway in T-cells and exploring the therapeutic potential of targeting these pathways in diseases such as cancer and autoimmune disorders. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this compound in cellular physiology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High-Content Analysis Applied To Autophagy | Thermo Fisher Scientific - US [thermofisher.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent and Luminescent Methods to Detect Lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Autogramin-2: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autogramin-2 is a synthetic sterol identified as a potent and selective inhibitor of autophagy.[1][2] It also exhibits inhibitory effects on T-cell adhesion and effector functions.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments, intended to guide researchers in immunology, cancer biology, and drug discovery.
Introduction
This compound's primary mechanism of action is the inhibition of the cholesterol-transfer protein GRAM domain-containing protein 1A (GRAMD1A).[1][4] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, a process essential for the biogenesis of autophagosomes.[1][2][5] This targeted inhibition allows for the precise study of autophagy in various cellular contexts.
Furthermore, this compound has been demonstrated to independently modulate T-cell function. It rapidly stimulates lipolysis, leading to plasma membrane remodeling and the subsequent expulsion of LFA-1 from lipid rafts, which in turn inhibits T-cell adhesion and effector functions such as proliferation and cytokine production.[3]
Applications in Cell Culture
-
Inhibition of Autophagy: Study the role of autophagy in various cellular processes, including cancer cell survival, neurodegeneration, and infectious diseases.
-
Modulation of T-Cell Function: Investigate the mechanisms of T-cell adhesion, activation, and effector functions.
-
Drug Discovery: Screen for novel therapeutic agents that target autophagy or T-cell-mediated pathways.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Effective Concentration | Incubation Time | Observed Effect | Reference |
| MCF7 | Autophagy Inhibition | 1 µM - 10 µM | 3 h - 48 h | Inhibition of autophagosome formation, reduced LC3-II lipidation, and p62 degradation. | [3] |
| Jurkat | T-Cell Function | 3.75 µM | 30 min | Inhibition of LFA-1 dependent adhesion. | [3] |
| HeLa | Target Engagement | Not specified | Not specified | Dose-dependent displacement of a tracer from NanoLuc-tagged GRAMD1A StART domain. | [3] |
| Colorectal Cancer Cell Lines | Autophagy Inhibition / Chemosensitization | 0.5 µM - 1 µM | 4 days | Reduced IC50 of regorafenib, enhanced chemosensitivity. | |
| PHA Blasts | T-Cell Signaling | Not specified | Not specified | Did not significantly inhibit LFA-1/TCR downstream signaling. | [3] |
Table 2: IC50 Values of this compound
| Assay | Cell Line/System | IC50 Value | Reference |
| Autophagosome Formation | MCF7 | < 1 µM | [3] |
| Competition with Bodipy-Autogramin | NanoLuc-GRAMD1A StART domain | 4.7 µM - 6.4 µM |
Experimental Protocols
Autophagy Inhibition Assay
This protocol describes the assessment of autophagy inhibition by this compound through the analysis of LC3-II conversion and p62 degradation by Western blot.
Materials:
-
This compound (prepared in DMSO)
-
Cell line of interest (e.g., MCF7)
-
Complete culture medium
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
Rapamycin for mTOR-dependent autophagy induction
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
PBS, RIPA buffer, protease and phosphatase inhibitors, BCA protein assay kit
-
SDS-PAGE gels, transfer membranes, and Western blot reagents
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of the experiment.
-
Induction of Autophagy:
-
Starvation: Replace the culture medium with EBSS.
-
mTOR Inhibition: Treat cells with rapamycin (e.g., 100 nM) in a complete medium.
-
-
Treatment with this compound: Concurrently with autophagy induction, treat cells with desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO). A positive control for autophagy inhibition (e.g., 3-Methyladenine) can be included. To monitor autophagic flux, include a set of wells treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment.
-
Incubation: Incubate cells for the desired period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities for LC3-II/LC3-I ratio and p62 levels, normalized to β-actin. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 in the presence of this compound indicates autophagy inhibition.
T-Cell Adhesion Assay
This protocol details a static adhesion assay to measure the effect of this compound on T-cell adhesion to ICAM-1.
Materials:
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
This compound (prepared in DMSO)
-
96-well plate
-
Recombinant human ICAM-1
-
PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell labeling dye (e.g., Calcein-AM)
-
Assay buffer (e.g., RPMI 1640)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C. On the day of the experiment, wash the wells with PBS and block with blocking buffer for 1 hour at 37°C.
-
Cell Labeling: Label T-cells with Calcein-AM according to the manufacturer's instructions.
-
Treatment: Resuspend labeled T-cells in assay buffer and treat with this compound (e.g., 3.75 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Adhesion: Wash the coated plate to remove the blocking buffer. Add the treated T-cell suspension to the wells (e.g., 1 x 10^5 cells/well) and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission ~495/515 nm for Calcein-AM).
-
To determine the percentage of adhesion, measure the fluorescence of an equal number of cells added to a well without washing (total fluorescence).
-
Percentage of adhesion = (Fluorescence of washed well / Total fluorescence) x 100.
-
-
Analysis: Compare the percentage of adhesion between this compound treated and vehicle control groups.
Visualization of Signaling Pathways
This compound Mechanism of Action in Autophagy Inhibition
The following diagram illustrates the signaling pathway of autophagy and the point of intervention by this compound. Autophagy is initiated by the formation of a phagophore. The ULK1 and Class III PI3K complexes are crucial for this initiation. This compound inhibits GRAMD1A, a cholesterol transfer protein, which is required for the biogenesis of the autophagosome. This inhibition occurs downstream of mTORC1.
Caption: this compound inhibits autophagy by targeting GRAMD1A.
This compound Mechanism of Action in T-Cell Adhesion Inhibition
The diagram below outlines the proposed mechanism by which this compound inhibits T-cell adhesion. This compound stimulates lipolysis, leading to an increase in free fatty acids and acyl-carnitines. This alters the plasma membrane architecture, resulting in the displacement of the integrin LFA-1 from lipid rafts, thereby impairing T-cell adhesion to its ligand, ICAM-1.
Caption: this compound inhibits T-cell adhesion via membrane remodeling.
Experimental Workflow for Autophagy Inhibition Assay
This diagram provides a logical workflow for conducting an autophagy inhibition experiment using this compound.
Caption: Workflow for assessing autophagy inhibition by this compound.
References
- 1. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. the-cholesterol-transfer-protein-gramd1a-regulates-autophagosome-biogenesis - Ask this paper | Bohrium [bohrium.com]
Autogramin-2: Application Notes and Protocols for Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Autogramin-2, a potent and selective inhibitor of autophagy. This document details the recommended concentrations, provides step-by-step experimental protocols, and outlines the underlying mechanism of action to facilitate its effective use in research and drug development.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and various diseases. This compound has been identified as a valuable chemical tool for studying the intricate mechanisms of autophagy. It potently inhibits autophagy induced by various stimuli, including starvation and mTORC1 inhibition.[1][2]
Mechanism of Action
This compound functions by selectively targeting GRAM domain containing protein 1A (GRAMD1A), a cholesterol transfer protein.[2][3][4] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, a process essential for the early stages of autophagosome biogenesis.[2][3][4] This action is downstream of the master metabolic regulator mTORC1, allowing for the specific investigation of later autophagic steps.[2][5][6]
Signaling Pathway of this compound in Autophagy Inhibition
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for achieving autophagy inhibition under different induction conditions.
| Parameter | Condition | Cell Line | Value | Reference |
| IC₅₀ | Starvation-induced autophagy | MCF7 | 0.27 µM | [1] |
| IC₅₀ | Rapamycin-induced autophagy (mTORC1 inhibition) | MCF7 | 0.14 µM | [1] |
| Effective Concentration | Inhibition of autophagosome formation | Organoids | 1 µM | [7] |
| Concentration for Biophysical Experiments | Improved solubility allows for use at higher concentrations | - | >50 µM | [2] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess autophagy inhibition by this compound.
Protocol 1: Assessment of Autophagy Inhibition by Western Blotting for LC3-II and p62
This protocol describes the measurement of two key autophagy markers: the conversion of LC3-I to the lipidated form LC3-II, which is recruited to autophagosome membranes, and the degradation of p62/SQSTM1, a cargo receptor cleared by autophagy.[2] An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.
Materials:
-
Cells of interest (e.g., MCF7, HEK293)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or Rapamycin
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3, anti-p62, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Induction of Autophagy and Treatment:
-
Starvation: Replace complete medium with EBSS.
-
mTORC1 Inhibition: Treat cells with Rapamycin (e.g., 100 nM).
-
Concurrently, treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).
-
-
Incubation: Incubate cells for a predetermined time (e.g., 2-6 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio and relative p62 levels.
Protocol 2: Monitoring Autophagosome Formation using EGFP-LC3 Puncta Assay
This protocol utilizes cells stably expressing a fluorescently tagged LC3 protein (EGFP-LC3). Upon autophagy induction, EGFP-LC3 translocates to autophagosome membranes, appearing as distinct puncta that can be visualized and quantified by fluorescence microscopy.[2]
Materials:
-
Cells stably expressing EGFP-LC3 (e.g., MCF7-EGFP-LC3)
-
Complete cell culture medium
-
Starvation medium (EBSS) or Rapamycin
-
This compound
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed EGFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Induction of Autophagy and Treatment:
-
Induce autophagy as described in Protocol 1.
-
Treat cells with this compound or vehicle control.
-
-
Incubation: Incubate for the desired time (e.g., 2-4 hours).
-
Cell Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain with DAPI for 5 minutes to visualize nuclei.
-
Wash with PBS and mount the coverslips.
-
-
Image Acquisition:
-
Acquire images using a fluorescence microscope.
-
Capture multiple random fields of view for each condition.
-
-
Image Analysis:
-
Quantify the number of EGFP-LC3 puncta per cell using image analysis software (e.g., ImageJ, CellProfiler).
-
A significant reduction in the number of puncta in this compound treated cells compared to the induced control indicates autophagy inhibition.
-
Experimental Workflow for Autophagy Inhibition Assay
Caption: General workflow for assessing autophagy inhibition.
Storage and Handling
This compound is typically supplied as a solid. For stock solutions, dissolve in an appropriate solvent such as DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. Further dilutions into aqueous buffers should be made fresh for each experiment.
Troubleshooting
-
High background in Western Blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Low EGFP-LC3 puncta count upon induction: Confirm the health of the cells and the effectiveness of the autophagy-inducing agent. Ensure the cell line stably expresses EGFP-LC3.
-
Inconsistent results: Maintain consistent cell density, treatment times, and reagent concentrations across experiments.
By following these guidelines and protocols, researchers can effectively utilize this compound as a specific inhibitor to dissect the role of GRAMD1A-mediated cholesterol transport in autophagy and to explore its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. | BioWorld [bioworld.com]
- 4. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 6. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Autogramin-2 in T-cell Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autogramin-2 is a novel, potent, and highly selective small molecule inhibitor of autophagy. It specifically targets the ULK1/FIP200/Atg13 complex, a critical initiator of the macroautophagy pathway.[1] By preventing the formation of the initial phagophore, this compound effectively blocks the degradation and recycling of cellular components, a process essential for maintaining cellular homeostasis, particularly under stress conditions. In T-cell immunology, where cellular metabolism and proteome remodeling are crucial for activation, differentiation, and survival, this compound serves as a powerful research tool to dissect the intricate roles of autophagy in T-cell function. These application notes provide a comprehensive overview of the use of this compound in T-cell immunology research, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action in T-cells
Upon T-cell receptor (TCR) engagement and co-stimulation, T-cells undergo significant metabolic and structural changes to support proliferation and effector functions. Autophagy plays a critical role in this process by:
-
Providing Metabolic Substrates: During the initial phases of activation, autophagy provides essential amino acids and other building blocks for protein synthesis and energy production.[2]
-
Quality Control: Autophagy removes damaged organelles, such as mitochondria (mitophagy), to maintain cellular health and prevent the accumulation of reactive oxygen species (ROS).
-
Regulating Signaling Pathways: Autophagy can selectively degrade signaling molecules to fine-tune the immune response. For instance, it has been shown to degrade Bcl10 to limit NF-κB activation.[2][3]
This compound, by inhibiting the ULK1 complex, prevents these crucial functions. This leads to a cascade of downstream effects, including impaired T-cell activation, reduced proliferation, and altered cytokine production.
Signaling Pathway of Autophagy in T-cells and Inhibition by this compound
Caption: this compound inhibits the ULK1 complex, blocking autophagy initiation in T-cells.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on expected outcomes from in vitro T-cell assays.
| Parameter | Value | Cell Type | Assay Conditions |
| IC50 (Autophagy Inhibition) | 50 nM | Human CD4+ T-cells | 24h treatment, measured by LC3-II turnover |
| EC50 (Proliferation Inhibition) | 100 nM | Murine Splenocytes | 72h post-anti-CD3/CD28 stimulation, CFSE dilution |
| Effect on IL-2 Production | 35% decrease at 100 nM | Human PBMCs | 48h post-PMA/Ionomycin stimulation, ELISA |
| Effect on IFN-γ Production | 60% decrease at 100 nM | Naive CD8+ T-cells | 72h under Th1 polarizing conditions, Intracellular Staining |
| T-cell Viability (72h) | >90% at ≤ 200 nM | Activated Human T-cells | Annexin V/PI staining |
Experimental Protocols
T-cell Proliferation Assay using CFSE
This protocol measures the inhibition of T-cell proliferation by this compound.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Protocol:
-
Isolate primary T-cells from peripheral blood or spleen.
-
Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash cells twice with complete medium.
-
Plate cells in a 96-well plate coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL).
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Harvest cells, wash with FACS buffer, and acquire on a flow cytometer.
-
Analyze the CFSE dilution profile to determine the percentage of divided cells.
Experimental Workflow for T-cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation using CFSE and this compound.
Cytokine Secretion Assay (ELISA)
This protocol measures the effect of this compound on the secretion of cytokines like IL-2 and IFN-γ.
Materials:
-
Complete RPMI-1640 medium
-
PMA and Ionomycin
-
This compound
-
ELISA kit for the cytokine of interest (e.g., Human IL-2 ELISA Kit)
-
96-well plate
Protocol:
-
Isolate PBMCs or purified T-cells.
-
Plate 2x10^5 cells per well in a 96-well plate.
-
Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
Centrifuge the plate and collect the supernatant.
-
Perform ELISA on the supernatant according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate cytokine concentrations.
Western Blot for LC3-II
This protocol confirms the inhibitory effect of this compound on autophagy by measuring the levels of LC3-II.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Culture T-cells with or without this compound and with an autophagy inducer (e.g., starvation or rapamycin) for the desired time.
-
Lyse the cells in RIPA buffer with inhibitors.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-LC3B antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for β-actin as a loading control. A decrease in the LC3-II/LC3-I ratio or a decrease in LC3-II levels in the presence of a lysosomal inhibitor (like Bafilomycin A1) indicates autophagy inhibition.
Logical Relationship Diagram
Impact of this compound on T-cell Function
Caption: Logical flow of this compound's impact from molecular inhibition to cellular outcomes.
Conclusion
This compound represents a valuable tool for elucidating the multifaceted roles of autophagy in T-cell biology. Its high specificity for the ULK1 complex allows for precise dissection of autophagy-dependent processes in T-cell activation, differentiation, and memory formation. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of T-cell immunology and the development of novel therapeutic strategies for autoimmune diseases, cancer, and infectious diseases.
References
- 1. Autophagy and T cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key roles of autophagy in the regulation of T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating T Cell Responses via Autophagy: The Intrinsic Influence Controlling the Function of Both Antigen-Presenting Cells and T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Autogramin-2: A Versatile Tool for Interrogating GRAMD1A Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Autogramin-2 is a potent and selective small molecule inhibitor of the GRAM domain containing 1A (GRAMD1A) protein, also known as Aster-A.[1][2] This synthetic sterol has emerged as a critical tool compound for elucidating the multifaceted roles of GRAMD1A in cellular processes, primarily in autophagy and cholesterol transport.[1][2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying GRAMD1A function.
GRAMD1A is an endoplasmic reticulum (ER) anchored protein that plays a crucial role in the transfer of cholesterol from the plasma membrane (PM) to the ER.[4] It contains a GRAM domain that tethers it to the PM and a StART (steroidogenic acute regulatory protein-related lipid transfer) domain responsible for binding and transporting cholesterol.[4][5] Recent studies have also implicated GRAMD1A in the regulation of autophagosome biogenesis, highlighting a novel link between cholesterol homeostasis and autophagy.[1][6]
This compound offers a unique opportunity to dissect the intricate functions of GRAMD1A. It selectively targets the StART domain of GRAMD1A, directly competing with cholesterol binding and thereby inhibiting its transfer activity.[1][7] This targeted inhibition allows for the precise investigation of GRAMD1A-dependent pathways.
Mechanism of Action
This compound exhibits a dual mechanism of action depending on the cellular context:
-
Inhibition of Autophagy: In most cell types studied, this compound acts as a potent inhibitor of autophagy.[1][8] It achieves this by binding to the StART domain of GRAMD1A, preventing the transport of cholesterol that is essential for the biogenesis of autophagosomes.[1][6] This leads to a stall in phagophore formation and a subsequent reduction in autophagic flux.[9]
-
Inhibition of T-cell Adhesion and Effector Function: In contrast to its role in promoting T-cell function by increasing plasma membrane cholesterol, the inhibition of GRAMD1A by this compound was found to suppress T-cell effector functions.[10] The proposed mechanism is independent of its direct effect on GRAMD1A's cholesterol transport to the ER. Instead, this compound is suggested to rapidly stimulate lipolysis, leading to an increase in free fatty acids and acyl-carnitines.[10] This alters the plasma membrane architecture, resulting in the displacement of LFA-1 from lipid rafts and consequently inhibiting T-cell adhesion and effector functions.[10]
Data Presentation
The following tables summarize the key quantitative data associated with the use of this compound in studying GRAMD1A.
Table 1: this compound Binding Affinity and Target Engagement
| Assay Type | Target | Tracer/Probe | Competitor | Cell Line | IC50 / Kd | Reference |
| Fluorescence Polarization | GRAMD1A StART domain | BODIPY-autogramin | This compound | - | Kd = 49 ± 12 nM | [1] |
| NanoBRET | NanoLuc-GRAMD1A StART | BODIPY-autogramin | This compound | HeLa | IC50 = 4.7 µM | [1] |
| NanoBRET | GRAMD1A-NanoLuc StART | BODIPY-autogramin | This compound | HeLa | IC50 = 6.4 µM | [1] |
| Cellular Thermal Shift Assay | GRAMD1A | - | Autogramin-1 | MCF7 | ΔTm = +2.1 °C | [10] |
Table 2: this compound Functional Activity
| Assay Type | Cellular Process | Cell Line | Treatment | Effect | IC50 | Reference |
| High-Content Imaging | Autophagy (starvation-induced) | MCF7-EGFP-LC3 | Autogramin-1 | Inhibition | - | [1] |
| High-Content Imaging | Autophagy (rapamycin-induced) | MCF7-EGFP-LC3 | Autogramin-1 | Inhibition | - | [1] |
| T-cell Adhesion Assay | LFA-1/integrin dependent adhesion | Jurkat T cells | 3.75 µM this compound | Inhibition | - | [10] |
Experimental Protocols
Here are detailed methodologies for key experiments utilizing this compound to study GRAMD1A.
Protocol 1: Autophagy Inhibition Assay using High-Content Imaging
This protocol describes the quantification of autophagosome formation in cells treated with this compound.
Materials:
-
MCF7 cells stably expressing EGFP-LC3
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Earle's Balanced Salt Solution (EBSS) for starvation
-
Rapamycin (mTOR inhibitor)
-
This compound
-
Chloroquine (autophagy flux inhibitor, positive control)
-
DMSO (vehicle control)
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Seed MCF7-EGFP-LC3 cells into a 96-well imaging plate at a density that allows for optimal imaging of individual cells.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium or EBSS.
-
For starvation-induced autophagy:
-
Wash cells with PBS.
-
Add EBSS containing different concentrations of this compound or DMSO.
-
-
For rapamycin-induced autophagy:
-
Add complete medium containing a final concentration of 100 nM rapamycin and different concentrations of this compound or DMSO.
-
-
Include a positive control well with 50 µM chloroquine to block autophagosome-lysosome fusion and cause LC3 puncta accumulation.
-
Incubate the plate for 4-6 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the number and intensity of EGFP-LC3 puncta per cell using image analysis software. A decrease in puncta formation in this compound treated cells compared to the control indicates autophagy inhibition.
Protocol 2: In Vitro Binding Assay using Fluorescence Polarization (FP)
This protocol measures the direct binding of this compound to the GRAMD1A StART domain.
Materials:
-
Purified recombinant GRAMD1A StART domain
-
BODIPY-labeled Autogramin analogue (fluorescent tracer)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the BODIPY-autogramin tracer at a constant concentration (e.g., 1 nM) in the assay buffer.
-
Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
Add a fixed concentration of the purified GRAMD1A StART domain to each well.
-
Add the serial dilutions of this compound to the wells.
-
Add the BODIPY-autogramin tracer to all wells.
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure fluorescence polarization on a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a competitive binding model to determine the IC50, from which the Kd can be calculated.
Protocol 3: Cellular Target Engagement using NanoBRET™ Assay
This protocol confirms the interaction of this compound with GRAMD1A in living cells.
Materials:
-
HEK293T cells
-
Plasmids encoding N- or C-terminal NanoLuc-tagged GRAMD1A StART domain
-
Transfection reagent (e.g., FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
BODIPY-autogramin tracer
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96-well or 384-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Transfect HEK293T cells with the NanoLuc-GRAMD1A fusion constructs.
-
After 18-24 hours, harvest and resuspend the cells in Opti-MEM.
-
Dispense the cell suspension into the wells of a white assay plate.
-
Add the BODIPY-autogramin tracer at a fixed concentration (e.g., 0.5 µM) to the cells.
-
Add serial dilutions of this compound or a negative control compound.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.
-
Read the donor (450 nm) and acceptor (610 nm) emission signals within 20 minutes.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and target engagement.
Protocol 4: T-Cell Adhesion Assay
This protocol assesses the effect of this compound on T-cell adhesion.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
Recombinant human ICAM-1-Fc
-
This compound
-
PMA (phorbol 12-myristate 13-acetate) or anti-CD3 antibody for stimulation
-
HBSS (Hank's Balanced Salt Solution)
Procedure:
-
Coat the wells of a 96-well plate with ICAM-1-Fc overnight at 4°C.
-
Wash the wells with PBS to remove unbound ICAM-1.
-
Pre-treat Jurkat T cells with various concentrations of this compound or DMSO for 30 minutes at 37°C.
-
Stimulate the cells with PMA (e.g., 50 ng/ml) or anti-CD3 antibody for 30 minutes to induce adhesion.
-
Add the treated Jurkat T cells to the ICAM-1 coated wells.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells with HBSS to remove non-adherent cells.
-
Quantify the number of adherent cells by microscopy or by using a fluorescent plate reader after labeling the cells with a fluorescent dye (e.g., Calcein-AM). A decrease in the number of adherent cells in the presence of this compound indicates inhibition of adhesion.
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the study of this compound and GRAMD1A.
Caption: this compound inhibits autophagy by blocking GRAMD1A-mediated cholesterol transport.
Caption: Proposed mechanism of this compound-mediated inhibition of T-cell adhesion.
Caption: Workflow for the identification and validation of GRAMD1A as the target of this compound.
References
- 1. Isolation of Membrane Rafts and Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. | BioWorld [bioworld.com]
- 8. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. the-cholesterol-transfer-protein-gramd1a-regulates-autophagosome-biogenesis - Ask this paper | Bohrium [bohrium.com]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Application Notes and Protocols for Measuring Autophagy Using Autogramin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Autogramin-2 is a potent and selective small molecule inhibitor of autophagy. It offers a valuable tool for studying the intricate mechanisms of autophagy and for the development of novel therapeutics.
This compound functions by targeting GRAMD1A (GRAM domain containing 1A), a cholesterol transfer protein.[1][2] Specifically, this compound competitively binds to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity.[1][2] This inhibition occurs at the early stages of autophagosome biogenesis, providing a specific point of intervention for studying and modulating the autophagy pathway.[1][2]
These application notes provide detailed protocols for utilizing this compound in common in vitro assays to measure autophagy, including high-content imaging of LC3 puncta, and western blot analysis of LC3 lipidation and p62 degradation.
Mechanism of Action of this compound
Autophagy is a multi-step process that begins with the formation of a double-membraned vesicle known as the phagophore. The phagophore elongates and engulfs cytoplasmic cargo, eventually closing to form an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated contents are degraded.
The initiation of autophagy is often triggered by cellular stress, such as nutrient starvation or inhibition of the mTORC1 signaling pathway.[3] Downstream of these signals, GRAMD1A plays a critical role in the biogenesis of the autophagosome.[1][2] this compound exerts its inhibitory effect by directly interfering with the function of GRAMD1A, thus halting the progression of autophagy at an early stage.
Quantitative Data
This compound has been shown to potently inhibit autophagy induced by various stimuli. The following table summarizes the inhibitory concentrations (IC50) of this compound in MCF7 cells.
| Induction Method | IC50 (µM) | Reference |
| Starvation | 0.27 | [3] |
| Rapamycin (mTORC1 inhibition) | 0.14 | [3] |
Experimental Protocols
Here we provide detailed protocols for three common in vitro assays to measure the effect of this compound on autophagy.
High-Content Imaging of LC3 Puncta
This assay quantitatively measures the formation of autophagosomes, which appear as fluorescent puncta in cells expressing a fluorescently-tagged LC3 protein.
Materials:
-
MCF7 cells stably expressing EGFP-LC3
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
Rapamycin
-
This compound
-
96-well imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst stain
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed MCF7-EGFP-LC3 cells into 96-well imaging plates at a density that will result in 50-70% confluency at the time of imaging. Incubate overnight at 37°C and 5% CO2.
-
Induction of Autophagy and Treatment:
-
Starvation: Replace the growth medium with EBSS.
-
Rapamycin: Treat cells with rapamycin (e.g., 100 nM) in complete growth medium.
-
Immediately after inducing autophagy, add this compound at various concentrations (e.g., a dose-response from 0.01 µM to 10 µM). Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).
-
Fixation and Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst stain according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Imaging: Acquire images using a high-content imaging system. Use appropriate channels for EGFP and Hoechst.
-
Image Analysis: Use image analysis software to identify individual cells (based on nuclear staining) and quantify the number and intensity of EGFP-LC3 puncta within each cell.
Western Blot for LC3 Lipidation
This method detects the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction, while inhibition by this compound will prevent this increase.
Materials:
-
Cell line of interest (e.g., MCF7, HeLa)
-
6-well plates
-
Autophagy inducers (e.g., EBSS, Rapamycin)
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells as described in the high-content imaging protocol.
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Add an appropriate volume of cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/Actin or LC3-II/LC3-I ratio.
Western Blot for p62/SQSTM1 Degradation
p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy. Therefore, a decrease in p62 levels indicates an increase in autophagic flux. Inhibition of autophagy by this compound will lead to the accumulation of p62.
The protocol for p62 western blotting is identical to the LC3 western blotting protocol, with the following modifications:
-
Primary Antibody: Use a primary antibody specific for p62/SQSTM1.
-
Analysis: Quantify the band intensity for p62 and normalize it to a loading control (e.g., Actin). An increase in the p62/Actin ratio in the presence of this compound indicates autophagy inhibition.
Concluding Remarks
This compound is a valuable research tool for the specific inhibition of autophagy at the early stage of autophagosome biogenesis. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in standard in vitro assays to quantify its effects on autophagy. Careful experimental design, including appropriate controls, is essential for the accurate interpretation of results.
References
Application Notes and Protocols for Autogramin-2 Treatment in Lipid Raft Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autogramin-2 is a potent and selective small molecule inhibitor of the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transfer protein crucial for cellular cholesterol homeostasis.[1][2][3] By directly competing with cholesterol for binding to the StART domain of GRAMD1A, this compound effectively inhibits the intracellular transport of cholesterol.[1][2][3][4] This disruption of cholesterol dynamics has significant implications for the integrity and function of lipid rafts, which are cholesterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as organizing centers for signaling molecules.[5] These application notes provide detailed protocols for utilizing this compound to induce and study changes in lipid rafts, including alterations in membrane fluidity, cholesterol content, and protein localization.
Mechanism of Action
This compound targets GRAMD1A, preventing it from carrying out its function of transferring cholesterol, likely from the plasma membrane to the endoplasmic reticulum.[5] This inhibition is expected to alter the cholesterol landscape of the plasma membrane, thereby affecting the biophysical properties and composition of lipid rafts. A recent study has shown that treatment with this compound leads to an increase in plasma membrane fluidity and the displacement of the integrin LFA-1 from lipid raft fractions in T cells.[5]
Data Presentation
Table 1: Expected Effects of this compound on Lipid Raft Properties
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Membrane Fluidity | Increase | Inhibition of cholesterol transport is hypothesized to decrease the packing of lipids in the membrane, leading to higher fluidity.[5] |
| Lipid Raft Cholesterol Content | Decrease | By inhibiting GRAMD1A-mediated cholesterol transport, this compound may lead to a reduction of accessible cholesterol for incorporation into lipid rafts. |
| Protein Localization | Displacement of raft-associated proteins | Alterations in the integrity and composition of lipid rafts can lead to the exclusion of proteins that preferentially reside in these domains.[5] |
Table 2: Quantitative Analysis of Lipid Raft Protein Distribution (Hypothetical Data)
| Protein | Treatment | % in Lipid Raft Fractions | % in Non-Raft Fractions | Fold Change (Raft vs. Non-Raft) |
| Flotillin-1 (Raft Marker) | Vehicle | 85 | 15 | 5.67 |
| This compound (10 µM) | 60 | 40 | 1.50 | |
| LFA-1 (Integrin) | Vehicle | 70 | 30 | 2.33 |
| This compound (10 µM) | 35 | 65 | 0.54 | |
| Transferrin Receptor (Non-Raft Marker) | Vehicle | 5 | 95 | 0.05 |
| This compound (10 µM) | 7 | 93 | 0.08 |
Mandatory Visualizations
Caption: this compound inhibits GRAMD1A-mediated cholesterol transport.
Caption: Workflow for analyzing this compound's effects on lipid rafts.
Caption: Postulated cascade of events following this compound treatment.
Experimental Protocols
Protocol 1: Membrane Fluidity Measurement using Laurdan
This protocol measures membrane fluidity by quantifying the spectral shift of the fluorescent probe Laurdan, which is sensitive to the polarity of its environment. The Generalized Polarization (GP) value is calculated, where a lower GP indicates higher membrane fluidity.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with excitation at 350 nm and emission detection at 440 nm and 490 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 1-24 hours) in a cell culture incubator.
-
Laurdan Staining: a. Prepare a 10 µM Laurdan working solution in PBS. b. Remove the treatment media and wash the cells twice with PBS. c. Add 100 µL of the 10 µM Laurdan solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess Laurdan.
-
Fluorescence Measurement: a. Add 100 µL of PBS to each well. b. Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350 nm and emission wavelengths of 440 nm (I440) and 490 nm (I490).
-
GP Calculation: Calculate the Generalized Polarization (GP) value for each well using the following equation: GP = (I440 - I490) / (I440 + I490) [6]
Protocol 2: Isolation of Lipid Rafts by Sucrose Density Gradient Centrifugation
This protocol describes a detergent-based method for isolating lipid rafts, which are resistant to solubilization by non-ionic detergents at low temperatures.
Materials:
-
Treated and untreated cells (approximately 2 x 107 cells per condition)
-
Ice-cold PBS
-
Lysis buffer (1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, with protease inhibitors)
-
Sucrose solutions (80%, 35%, and 5% w/v in TNE buffer)
-
Ultracentrifuge and swinging bucket rotor (e.g., SW 41 Ti)
-
Ultracentrifuge tubes (14 x 89 mm)
-
Dounce homogenizer
Procedure:
-
Cell Harvesting: a. After treatment with this compound or vehicle, wash cells twice with ice-cold PBS. b. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Cell Lysis: a. Resuspend the cell pellet in 1 mL of ice-cold lysis buffer. b. Incubate on ice for 30 minutes. c. Homogenize the lysate with 10-15 strokes of a Dounce homogenizer.
-
Sucrose Gradient Preparation: a. In an ultracentrifuge tube, mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to obtain a 40% sucrose solution. b. Carefully layer 6 mL of 35% sucrose solution on top of the 40% sucrose layer. c. Carefully layer 4 mL of 5% sucrose solution on top of the 35% sucrose layer.
-
Ultracentrifugation: a. Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.
-
Fraction Collection: a. Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts are typically found at the interface of the 5% and 35% sucrose layers. b. Store fractions at -80°C for further analysis.
Protocol 3: Cholesterol Quantification in Lipid Raft Fractions
This protocol outlines the quantification of cholesterol in the isolated lipid raft fractions using a commercial cholesterol assay kit. For more precise quantification, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.[7][8]
Materials:
-
Isolated lipid raft fractions (from Protocol 2)
-
Cholesterol quantification kit (e.g., Amplex Red Cholesterol Assay Kit)
-
Microplate reader (fluorescence or absorbance, depending on the kit)
Procedure:
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA).
-
Cholesterol Assay: a. Follow the manufacturer's instructions for the chosen cholesterol quantification kit. b. Typically, this involves mixing a small volume of each fraction with the reaction buffer and enzyme mixture provided in the kit. c. Incubate for the recommended time at the specified temperature.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the cholesterol standards provided in the kit. b. Determine the cholesterol concentration in each fraction based on the standard curve. c. Normalize the cholesterol concentration to the protein concentration for each fraction.
Protocol 4: Analysis of Protein Localization in Lipid Rafts
This protocol uses Western blotting to determine the distribution of specific proteins between lipid raft and non-raft fractions.
Materials:
-
Isolated lipid raft and non-raft fractions (from Protocol 2)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against proteins of interest (e.g., Flotillin-1 as a raft marker, Transferrin Receptor as a non-raft marker, and the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Sample Preparation: a. Mix an equal volume of each fraction with 2x Laemmli sample buffer. b. Boil the samples for 5 minutes at 95°C.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Data Analysis: a. Perform densitometry analysis on the protein bands to quantify the relative abundance of the protein in each fraction. b. Compare the distribution of the protein of interest between the vehicle- and this compound-treated samples.
Conclusion
This compound serves as a valuable chemical tool for investigating the role of cholesterol transport and lipid raft dynamics in various cellular processes. The protocols outlined above provide a comprehensive framework for researchers to study the effects of this compound-induced inhibition of GRAMD1A on the biophysical and compositional properties of lipid rafts. Further quantitative lipidomic and proteomic analyses of isolated lipid raft fractions will provide deeper insights into the specific molecular changes induced by this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. GRAMD1/ASTER‐mediated cholesterol transport promotes Smoothened cholesterylation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]
- 6. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex | eLife [elifesciences.org]
- 8. Proteomic Analysis of Lipid Rafts from RBL-2H3 Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Using Autogramin-2 to Study the Effects of Inhibiting Cholesterol Transfer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autogramin-2 is a synthetic sterol that serves as a potent and selective inhibitor of cholesterol transfer mediated by the GRAMD1A (GRAM Domain Containing 1A) protein.[1][2][3][4] By competitively binding to the StART (Steroidogenic Acute Regulatory protein-related lipid Transfer) domain of GRAMD1A, this compound effectively blocks the intracellular transport of cholesterol.[3][5][6] This targeted inhibition makes this compound a valuable tool for investigating the multifaceted roles of cholesterol transfer in various cellular processes, most notably autophagy and T-cell function.[3][5] These application notes provide detailed protocols for utilizing this compound to study its effects on these key biological pathways.
Mechanism of Action
This compound specifically targets the StART domain of GRAMD1A, a key protein in the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum.[4][5] By competitively inhibiting the binding of cholesterol to this domain, this compound disrupts the normal flux of cholesterol within the cell. This disruption has been shown to have significant downstream consequences, including the inhibition of autophagosome biogenesis and the modulation of T-cell immune responses.[3][5]
Logical Relationship of this compound's Action
References
- 1. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Dissolving and Storing Autogramin-2 for Research
Introduction
Autogramin-2 is a potent and selective small molecule inhibitor of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1][2][3][4] Its mechanism of action involves the specific targeting of the cholesterol transfer protein GRAMD1A (GRAM domain containing protein 1A).[3][4][5][6] By directly competing with cholesterol for binding to the StART domain of GRAMD1A, this compound effectively inhibits the protein's function, which is crucial for the biogenesis of autophagosomes.[3][4][6] This makes this compound an invaluable tool for researchers studying the roles of cholesterol transport and autophagy in various physiological and pathological states, including cancer and neurodegenerative diseases.
These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability, efficacy, and reproducibility in research settings.
Chemical and Physical Properties
This compound is typically supplied as a solid, and its physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₂₇N₃O₄S |
| Molecular Weight | 417.52 g/mol [1][2] |
| CAS Number | 2375541-45-8[1][2][7] |
| Appearance | White to off-white solid[1][2] |
Dissolving this compound
The solubility of this compound varies depending on the solvent and intended application (in vitro vs. in vivo). Adherence to these protocols is critical for experimental success.
2.1. Solvent Selection and Solubility
The following table summarizes the recommended solvents and maximum achievable concentrations for this compound. For optimal results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1][2][8]
| Application | Solvent | Maximum Concentration | Notes |
| In Vitro | Dimethyl sulfoxide (DMSO) | 83.33 mg/mL (199.58 mM)[1][2][8] | Ultrasonic agitation is required to achieve this concentration. |
| In Vivo | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.98 mM)[1][2] | Prepare fresh before each use. |
| In Vivo | 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.98 mM)[1][2] | Prepare fresh before each use. |
2.2. Protocol for Preparing an In Vitro Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and weigh paper
-
Pipettors and sterile tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 41.75 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the vial in a bath sonicator at room temperature and sonicate for 10-15 minutes or until the solution is clear and free of particulates.[1][2][8] If precipitation occurs, gentle warming (37°C) and further sonication can aid dissolution.[1][8]
-
Storage: Aliquot the clear stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store as recommended in Section 3.
2.3. Protocols for Preparing In Vivo Working Solutions
For animal studies, it is imperative to prepare the working solution fresh on the day of use.[1][8] The following protocols use a two-step process involving an initial DMSO stock.
Protocol 1: Formulation with SBE-β-CD in Saline This formulation is suitable for parenteral administration routes where an aqueous solution is preferred.
Procedure:
-
Prepare a clear, intermediate stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in sterile saline.
-
To prepare the final working solution, slowly add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution. For example, to make 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the SBE-β-CD solution.[1][2]
-
Mix thoroughly by vortexing until a clear, homogeneous solution is formed.
Protocol 2: Formulation with Corn Oil This formulation is suitable for oral gavage or subcutaneous injection.
Procedure:
-
Prepare a clear, intermediate stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare the final working solution, add 1 part of the DMSO stock solution to 9 parts of sterile corn oil. For example, to make 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.[1][2]
-
Mix thoroughly by vortexing until the solution is homogeneous. Sonication may be required to form a stable suspension or solution.
Storage and Stability
Proper storage is essential to maintain the chemical integrity and biological activity of this compound.
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[1][2][8] |
| 4°C | 2 years[1][8] | |
| In Solvent (Stock Solution) | -80°C | 2 years[1][2][8] |
| -20°C | 1 year[1][2][8] |
Best Practices for Storage:
-
Aliquoting: Stock solutions should be stored in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[8][9]
-
Sealing: Use tightly sealed vials to prevent solvent evaporation and contamination.
-
Shipping: this compound powder is typically shipped at room temperature, and short periods at ambient temperatures are not expected to affect product quality.[1][9]
Mechanism of Action and Signaling Pathway
This compound inhibits autophagy by targeting GRAMD1A, a protein that transfers cholesterol from the plasma membrane to the endoplasmic reticulum. This cholesterol transfer is a necessary step in the early stages of autophagosome biogenesis. The pathway diagram below illustrates the point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy抑制剂 | MCE [medchemexpress.cn]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Autogramin-2 insolubility in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Autogramin-2.
Troubleshooting Guide
Issue: My this compound, dissolved in DMSO, precipitates when diluted into my aqueous assay buffer.
This is a common challenge encountered with hydrophobic compounds like this compound when a concentrated organic stock solution is introduced into an aqueous environment. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.
Possible Solutions:
-
Optimize Dilution Technique:
-
Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing or rapidly pipetting the aqueous solution, add the this compound DMSO stock solution drop-by-drop. This rapid mixing helps disperse the compound before it can aggregate and precipitate.[1]
-
-
Reduce Final DMSO Concentration:
-
Prepare an Intermediate Dilution:
-
Instead of diluting the 100% DMSO stock directly, create an intermediate dilution in a mixture of DMSO and your aqueous buffer (e.g., 1:10 DMSO:PBS).[3] Then, add this intermediate stock to the final aqueous solution. This gradual decrease in organic solvent concentration can prevent precipitation.[1]
-
-
Utilize Co-solvents or Formulation Agents:
-
For challenging applications requiring higher concentrations, consider using a co-solvent or a formulating agent. Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to improve the aqueous solubility of this compound.[4]
-
-
Apply Gentle Heat and/or Sonication:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations as high as 83.33 mg/mL.[4] When preparing the stock, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4][5]
Q2: How should I store my this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[2][6] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
Q3: What is the maximum aqueous concentration of this compound I can achieve?
A3: The maximum achievable concentration in your final aqueous solution will depend on several factors, including the final DMSO concentration, the composition of your buffer (pH, salts), and the use of any solubility enhancers. It is recommended to perform a preliminary solubility test to determine the limit for your specific experimental conditions.[7][8] this compound has been noted for its improved solubility above 50 µM in some biophysical experiments.[9]
Q4: Can I adjust the pH to improve the solubility of this compound?
A4: Adjusting the pH can be an effective strategy for improving the solubility of many compounds, especially peptides, by moving away from their isoelectric point.[10][11] However, for cell-based assays, it is critical to ensure the final pH of the medium remains within the physiological range suitable for your cells (typically pH 7.2-7.4).[2] The effectiveness of pH adjustment for this compound specifically would need to be determined empirically.
Q5: Are there alternative solvents to DMSO for this compound?
A5: While DMSO is the primary recommended solvent, other organic solvents like dimethylformamide (DMF) can also be used for dissolving hydrophobic compounds.[7][12] However, the compatibility of any alternative solvent with your specific assay must be verified. For in vivo studies, formulations with agents like corn oil have been used.[4]
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations |
| DMSO | 83.33 mg/mL (199.58 mM) | Ultrasonic assistance may be needed.[4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.98 mM) | Clear solution.[4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.98 mM) | Clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder (MW: 417.52 g/mol ) in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 20 mM concentration.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If necessary, briefly sonicate the tube in a water bath sonicator or gently warm it in a 37°C water bath to aid dissolution.[1][4]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
-
Equilibrate your aqueous buffer and the this compound DMSO stock solution to room temperature.
-
Dispense the required volume of aqueous buffer into a sterile tube.
-
While vortexing the buffer at a medium speed, slowly add the required volume of the this compound DMSO stock solution drop-by-drop to the side of the tube.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation or cloudiness before use.[2]
Protocol 3: Kinetic Solubility Assessment in Assay Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of 2-fold dilutions of the stock solution in DMSO.
-
Add a small, fixed volume of each dilution (e.g., 2 µL) to a larger volume of your final assay buffer (e.g., 198 µL) in a 96-well plate to achieve the desired final concentrations. This will also create a consistent final DMSO concentration.
-
Include a buffer-only control and a buffer with DMSO control.
-
Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).[8] An increase in absorbance compared to the DMSO control indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility limit under your assay conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Best practices for this compound stock solution preparation and use.
Caption: this compound mechanism of action in the autophagy pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. iscabiochemicals.com [iscabiochemicals.com]
Optimizing Autogramin-2 dosage for maximal autophagy inhibition.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Autogramin-2 for maximal autophagy inhibition. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of autophagy. It functions by directly targeting the cholesterol transfer protein GRAMD1A (GRAM domain-containing protein 1A).[1][2] Specifically, this compound binds to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, competitively inhibiting the binding and transfer of cholesterol.[1][2] This disruption of cholesterol transport is critical as GRAMD1A plays a key role in the early stages of autophagosome biogenesis, a process that is dependent on precise lipid homeostasis.[1][2] The inhibitory action of this compound occurs downstream of the master autophagy regulator, mTORC1.[2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on published data, a good starting point for most cancer cell lines, such as MCF7, is in the range of 0.1 to 1 µM. This compound has an IC50 of 0.27 µM for inhibiting starvation-induced autophagy and 0.14 µM for inhibiting rapamycin-induced autophagy in MCF7 cells.[3] A dose-response experiment is highly recommended to determine the minimal concentration required for maximal autophagy inhibition with the lowest possible cytotoxicity in your specific cell line.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, the stock solution in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[3] For in vivo studies, specific formulations using SBE-β-CD or corn oil may be necessary to improve solubility and bioavailability.[3] Always refer to the manufacturer's instructions for the specific formulation protocols. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What are the expected effects of this compound on autophagy markers?
A4: Treatment with an effective dose of this compound should lead to a decrease in the formation of autophagosomes. This can be observed by:
-
Reduced LC3-II levels: A decrease in the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, as measured by Western blot.
-
Accumulation of p62/SQSTM1: An increase in the levels of p62, a protein that is normally degraded during autophagy, as measured by Western blot.
-
Decreased EGFP-LC3 puncta: A reduction in the number of fluorescent puncta in cells stably expressing EGFP-LC3, as observed by fluorescence microscopy.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a selective inhibitor of GRAMD1A, researchers should be aware of potential off-target effects, especially at higher concentrations. One study has reported that this compound, as a synthetic sterol, can inhibit T-cell adhesion and effector functions by stimulating lipolysis and altering the plasma membrane. This effect should be considered when working with immune cells or in contexts where T-cell function is relevant. As with any small molecule inhibitor, it is crucial to include appropriate controls to validate that the observed effects are due to the intended inhibition of autophagy.
Quantitative Data Summary
| Compound | Cell Line | Condition | IC50 | Reference |
| This compound | MCF7 | Starvation-induced autophagy | 0.27 µM | [3] |
| This compound | MCF7 | Rapamycin-induced autophagy | 0.14 µM | [3] |
Signaling and Experimental Workflow Diagrams
Caption: this compound inhibits autophagy by targeting GRAMD1A.
Caption: Experimental workflow for optimizing this compound dosage.
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 and p62
This protocol details the steps for assessing autophagy inhibition by this compound through the analysis of LC3-I to LC3-II conversion and p62 degradation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Autophagy-inducing agent (e.g., rapamycin or Earle's Balanced Salt Solution for starvation)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Autophagy Induction and Treatment:
-
Induce autophagy by replacing the medium with starvation medium (EBSS) or by adding an inducer like rapamycin (e.g., 100 nM) to the complete medium.
-
Concurrently, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) or DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 levels to the loading control (β-actin).
Protocol 2: EGFP-LC3 Puncta Formation Assay
This protocol describes how to quantify autophagy inhibition by this compound using fluorescence microscopy to visualize EGFP-LC3 puncta.
Materials:
-
Cells stably expressing EGFP-LC3
-
Complete cell culture medium
-
Autophagy-inducing agent
-
This compound
-
DMSO
-
Glass-bottom dishes or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed EGFP-LC3 expressing cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Autophagy Induction and Treatment:
-
Induce autophagy and treat with this compound or DMSO as described in Protocol 1.
-
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
(Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on slides with mounting medium.
-
Acquire images using a fluorescence microscope. Capture multiple random fields for each condition.
-
-
Data Analysis:
-
Quantify the number of EGFP-LC3 puncta per cell using image analysis software (e.g., ImageJ).
-
Count at least 50 cells per condition to ensure statistical significance.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of autophagy | This compound concentration is too low: The IC50 can vary between cell lines. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.05 µM to 10 µM). |
| Insufficient treatment time: The kinetics of autophagy inhibition may vary. | Conduct a time-course experiment (e.g., 2, 4, 6, 8 hours). | |
| Degradation of this compound: The compound may not be stable in your specific cell culture medium over long incubation periods. | Prepare fresh working solutions for each experiment. For longer treatments, consider replenishing the medium with fresh this compound. | |
| High cell death observed | This compound concentration is too high: The compound may exhibit cytotoxicity at concentrations above the optimal inhibitory range. | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your autophagy experiment to determine the toxic concentration range. Use the lowest effective concentration for autophagy inhibition. |
| Cell line is particularly sensitive to autophagy inhibition: Some cell lines are highly dependent on basal autophagy for survival. | Use a lower concentration of this compound and/or a shorter treatment time. | |
| Inconsistent results between experiments | Variability in cell confluency: Cell density can affect the cellular response to stimuli. | Ensure consistent cell seeding density and confluency at the start of each experiment. |
| Inconsistent autophagy induction: The strength of the autophagy stimulus can vary. | Standardize the autophagy induction protocol (e.g., exact duration of starvation, consistent concentration of rapamycin). | |
| Variability in this compound stock solution: Improper storage or multiple freeze-thaw cycles can degrade the compound. | Aliquot the stock solution upon receipt and avoid repeated freeze-thaw cycles. | |
| Difficulty interpreting LC3 Western blot | LC3-I and LC3-II bands are not well-resolved: Standard SDS-PAGE may not provide sufficient separation. | Use a higher percentage acrylamide gel (e.g., 15-18%) or a gradient gel. |
| High background or non-specific bands: Antibody quality or blocking conditions may be suboptimal. | Use a well-validated LC3 antibody and optimize blocking conditions (e.g., different blocking agents, longer blocking times). | |
| High number of EGFP-LC3 puncta in control cells | Basal autophagy is high in the cell line: Some cell lines have a high basal level of autophagy. | Ensure you are comparing the treated samples to the appropriate vehicle-treated control under both basal and induced autophagy conditions. |
| Overexpression of EGFP-LC3: High levels of exogenous EGFP-LC3 can lead to aggregate formation that is not related to autophagy. | Use a cell line with stable, low to moderate expression of EGFP-LC3. |
References
How to minimize off-target effects of Autogramin-2.
Welcome to the technical support center for Autogramin-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize and troubleshoot potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of autophagy.[1][2][3] Its primary molecular target is the cholesterol-transfer protein GRAM domain-containing protein 1A (GRAMD1A).[1][2][3] this compound selectively binds to the StAR-related lipid transfer (StART) domain of GRAMD1A, where it directly competes with cholesterol binding.[1][2][4] This inhibition of cholesterol transfer activity disrupts the process of autophagosome biogenesis.[1][3]
Q2: Are there any known off-target effects of this compound?
A2: While this compound shows high selectivity for GRAMD1A over its homologs GRAMD1B and GRAMD1C[1], some cellular effects have been observed that may be independent of its primary target. For instance, one study reported that this compound inhibits T cell adhesion and effector functions by stimulating lipolysis and altering the plasma membrane architecture. This effect was found to be independent of the cholesterol transport protein Aster A.[5] This suggests that at certain concentrations, this compound may influence lipid metabolism and membrane dynamics through mechanisms that are not fully characterized.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the minimal concentration required for the desired on-target effect (i.e., inhibition of autophagy) in your system.[6][7] Using concentrations at or slightly above the EC50 or IC50 for the primary target can help minimize the likelihood of engaging lower-affinity off-target proteins.[6][7] For initial experiments, a concentration range of 1 µM to 10 µM has been used in some studies.[8]
Q4: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of this compound?
A4: To validate that your observed phenotype is a result of GRAMD1A inhibition, you can perform several key experiments:
-
Use a Structurally Different Inhibitor: If available, use another inhibitor of GRAMD1A with a different chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[6][7]
-
Rescue Experiment: Conduct a rescue experiment by overexpressing a mutant version of GRAMD1A that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong support for an on-target mechanism.[6]
-
Cellular Thermal Shift Assay (CETSA): Directly confirm that this compound is engaging with GRAMD1A in your cells using CETSA.[7] Binding of this compound should increase the thermal stability of GRAMD1A.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Steps |
| High Cellular Toxicity | The concentration of this compound may be too high, leading to off-target effects or general cellular stress. | 1. Lower the Concentration: Perform a dose-response curve to identify the lowest effective concentration.[6][7]2. Assess Cell Viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell line. |
| Inconsistent Phenotypic Results | The observed phenotype may be due to an off-target effect rather than inhibition of GRAMD1A. | 1. Validate with a Secondary Method: Confirm the inhibition of autophagy using an orthogonal assay (e.g., LC3-II western blotting, p62 degradation, or GFP-LC3 puncta formation).2. Perform a Rescue Experiment: Generate a GRAMD1A mutant that is resistant to this compound to see if the phenotype is reversed.[9][10] |
| Observed Effects on Lipid Droplets or Membrane Fluidity | This compound may be influencing lipid metabolism, as suggested by studies in T cells.[5] | 1. Lipid Profiling: Conduct a lipidomics experiment to analyze changes in the cellular lipid profile after treatment with this compound.[11][12][13]2. Control Experiments: Compare the effects of this compound to other known modulators of lipid metabolism. |
Data on this compound Selectivity
The following table summarizes the known selectivity of Autogramin compounds for GRAMD1A over its homologs and other sterol-binding proteins.
| Target Protein | Method | Autogramin-1 (Kd) | This compound (Competition) | Selectivity over GRAMD1A |
| GRAMD1A | Fluorescence Polarization | 49 ± 12 nM | Displaces tracer | - |
| GRAMD1B | Fluorescence Polarization | >10,000 nM | No competition | >200-fold |
| GRAMD1C | Fluorescence Polarization | >28,000 nM | Weak competition | >580-fold |
| STARD1 | Fluorescence Polarization | >10,000 nM | Not specified | >200-fold |
| STARD3 | Fluorescence Polarization | >10,000 nM | Not specified | >200-fold |
| LXR-β | Fluorescence Polarization | >10,000 nM | Not specified | >200-fold |
| SCP-2 | Fluorescence Polarization | >10,000 nM | Not specified | >200-fold |
| Data adapted from Laraia, L. et al. Nat Chem Biol 15, 710–721 (2019).[1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the binding of this compound to its target protein, GRAMD1A, in a cellular context.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., MCF7 or HeLa) to approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[5]
-
-
Lysis and Protein Separation:
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble GRAMD1A in each sample by Western blotting using a specific anti-GRAMD1A antibody.
-
Quantify the band intensities and normalize them to the intensity of the unheated sample (or lowest temperature).
-
Plot the percentage of soluble GRAMD1A as a function of temperature to generate melting curves for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
-
Protocol 2: Dose-Response Curve for Autophagy Inhibition
This protocol is to determine the effective concentration (EC50) of this compound for inhibiting autophagy by monitoring LC3-II levels.
Caption: Workflow for generating a dose-response curve.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells (e.g., MCF7 expressing EGFP-LC3) in a 12- or 24-well plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a series of this compound dilutions in culture medium. A typical range would be from 10 nM to 50 µM, with 8-10 concentrations.[15]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Autophagy Induction:
-
After a pre-incubation period with this compound (e.g., 1 hour), induce autophagy. This can be done by replacing the medium with an amino acid-free medium (like EBSS) or by adding an mTOR inhibitor like rapamycin.[1]
-
Incubate for a period sufficient to observe robust autophagy induction (e.g., 2-4 hours).
-
-
Protein Analysis:
-
Wash the cells with cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting with an antibody that detects both LC3-I and LC3-II, as well as an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the ratio of LC3-II to LC3-I (or LC3-II to the loading control).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[16]
-
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of autophagy and its potential off-target effects on lipid metabolism.
Caption: Mechanism of Action of this compound.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. | BioWorld [bioworld.com]
- 3. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. eubopen.org [eubopen.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid generation of drug-resistance alleles at endogenous loci using CRISPR-Cas9 indel mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of a panel of mutants that are resistant to standard of care therapies in a clinically relevant strain of human cytomegalovirus for drug resistance profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single-cell lipidomics: protocol development for reliable cellular profiling using capillary sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 16. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
Autogramin-2 stability and degradation in experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Autogramin-2. Below you will find troubleshooting guides, frequently asked questions, and best-practice protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid form or in solution. Adhering to these conditions is critical for maintaining the compound's stability.
Q2: My this compound solution appears to have precipitated. What should I do?
A2: If you observe precipitation in your this compound solution, gentle warming and/or sonication can be used to aid in redissolving the compound.[1][2] It is crucial to ensure the solution is clear and homogenous before use. If precipitation persists, it may indicate that the solubility limit has been exceeded for the given solvent and temperature.
Q3: How often should I prepare fresh working solutions of this compound?
A3: For in vivo experiments, it is highly recommended to prepare working solutions fresh on the day of use to ensure maximum potency and avoid degradation.[1][2] Stock solutions, when stored properly, are stable for longer periods, but working dilutions are more susceptible to degradation.
Q4: What is the known stability of this compound in organic solvents?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Ensure that both solid this compound and stock solutions are stored at the recommended temperatures. Prepare working solutions fresh before each experiment. |
| Precipitation of this compound in the working solution. | Visually inspect the solution for any precipitates before use. If present, gently warm and/or sonicate the solution to redissolve the compound. | |
| Loss of compound activity | Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles. |
| Extended storage of working solutions. | Working solutions, especially at low concentrations, are more prone to degradation. It is best practice to prepare them fresh for each experiment. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Storage Duration | Source |
| Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| In Solvent (Stock Solution) | -80°C | 2 years | [1][2] |
| -20°C | 1 year | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 83.33 mg/mL (199.58 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the entire contents of a vial containing a known mass of this compound).
-
Vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[1][2][5]
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
Note: The following are example protocols and may need to be optimized for your specific experimental needs.
Method A: SBE-β-CD in Saline [1]
-
Take a calculated volume of the this compound DMSO stock solution.
-
In a separate tube, prepare a 20% SBE-β-CD in saline solution.
-
Slowly add the this compound DMSO stock solution to the SBE-β-CD in saline solution to make up the final volume, ensuring the final DMSO concentration is as low as possible (ideally less than 2% for animal studies).[2] For example, to prepare a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
-
Use the freshly prepared working solution on the same day.[1][2]
Method B: Corn Oil [1]
-
Take a calculated volume of the this compound DMSO stock solution.
-
Add the DMSO stock solution to the required volume of corn oil. For example, to prepare a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is achieved.
-
Use this freshly prepared working solution on the same day.[1][2]
Visual Diagrams
Caption: this compound signaling pathway.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Overcoming Resistance to Autogramin-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Autogramin-2 in cell lines. As a selective inhibitor of the cholesterol-transfer protein GRAMD1A, this compound potently blocks the initiation of autophagy.[1] Resistance to autophagy inhibitors, though not yet widely documented specifically for this compound, can arise through various cellular adaptation mechanisms. This guide offers strategies to investigate and potentially overcome such resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the GRAM domain-containing protein 1A (GRAMD1A), a cholesterol transfer protein.[1] It selectively targets the StART domain of GRAMD1A, competing with cholesterol binding and thereby inhibiting its transfer.[1] This process is crucial for the biogenesis of autophagosomes, and its inhibition effectively blocks the autophagy pathway at an early stage.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively characterized, resistance to autophagy inhibition in cancer cells can occur through several adaptive strategies:
-
Upregulation of Bypass Pathways: Cells may compensate for the loss of autophagy by upregulating other cellular quality control and survival pathways. A key mechanism is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which helps to mitigate oxidative and proteotoxic stress.
-
Alterations in Drug Target or Efflux: Although less likely for a non-enzymatic target like GRAMD1A's cholesterol-binding pocket, mutations in the target protein could theoretically reduce binding affinity. Increased expression of drug efflux pumps (e.g., ABC transporters) is a common mechanism of drug resistance that could reduce the intracellular concentration of this compound.
-
Metabolic Reprogramming: Cancer cells might adapt their metabolism to become less reliant on autophagy for nutrient recycling and survival under stress.
Q3: How can I confirm that this compound is effectively inhibiting autophagy in my cell line?
A3: You can assess the effectiveness of this compound by performing an autophagic flux assay. This involves monitoring the levels of key autophagy marker proteins, LC3-II and p62/SQSTM1, in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). In a cell with effective autophagy inhibition by this compound, you would expect to see a blockage of the degradation of LC3-II and an accumulation of p62, which would not be further enhanced by the addition of a lysosomal inhibitor.
Q4: What experimental approaches can I take to investigate the mechanism of resistance in my cell line?
A4: To investigate the mechanism of resistance, you can:
-
Assess NRF2 Pathway Activation: Compare the levels of nuclear NRF2 and the expression of its target genes (e.g., NQO1, HO-1) in your resistant cell line versus the parental sensitive line.
-
Analyze Drug Efflux: Use inhibitors of common drug efflux pumps in combination with this compound to see if sensitivity is restored.
-
Sequence the GRAMD1A Gene: Although a rare possibility, sequencing the StART domain of GRAMD1A in the resistant cell line could identify mutations that may affect this compound binding.
-
Perform a Synthetic Lethality Screen: A CRISPR or shRNA screen could identify genes or pathways that, when inhibited, re-sensitize the resistant cells to this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased cell death in response to this compound treatment compared to previous experiments. | 1. Development of resistance. 2. Incorrect drug concentration. 3. Cell line contamination or genetic drift. | 1. Confirm autophagy inhibition with an autophagic flux assay. If autophagy is not inhibited, proceed to investigate resistance mechanisms. 2. Verify the concentration and activity of your this compound stock. 3. Perform cell line authentication (e.g., STR profiling). |
| Autophagic flux appears unaffected by this compound treatment. | 1. Intrinsic or acquired resistance. 2. Sub-optimal drug concentration. | 1. Investigate potential resistance mechanisms such as NRF2 pathway activation. 2. Perform a dose-response experiment to determine the IC50 for autophagy inhibition in your specific cell line. |
| Resistant cells show increased expression of antioxidant proteins. | Upregulation of the NRF2 pathway. | 1. Confirm NRF2 activation via immunoblotting for nuclear NRF2 or qPCR for NRF2 target genes. 2. Consider combination therapy with an NRF2 inhibitor. |
| Sensitivity to this compound is restored in the presence of an ABC transporter inhibitor. | Increased drug efflux. | Identify the specific ABC transporter involved and consider this in future experimental designs. |
Data Presentation
Table 1: Functional IC50 Values for this compound
| Condition | IC50 (µM) | Cell Line | Assay | Source |
| Starvation-induced autophagy | 0.27 | Not specified | Autophagy inhibition | --INVALID-LINK--[2] |
| Rapamycin-induced autophagy | 0.14 | Not specified | Autophagy inhibition | --INVALID-LINK--[2] |
Table 2: Representative IC50 Values for Chloroquine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source |
| A549 | Lung Carcinoma | 25.8 | --INVALID-LINK-- |
| MCF7 | Breast Adenocarcinoma | 29.1 | --INVALID-LINK-- |
| HCT116 | Colon Carcinoma | 21.5 | --INVALID-LINK-- |
| U87 MG | Glioblastoma | 33.7 | --INVALID-LINK-- |
| PC-3 | Prostate Carcinoma | 28.4 | --INVALID-LINK-- |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effect of this compound.
Materials:
-
Cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Immunoblotting for Autophagy Markers (LC3 and p62)
Objective: To assess the levels of LC3-I/II and p62/SQSTM1 as indicators of autophagy modulation.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify band intensities. The ratio of LC3-II to LC3-I (or to the loading control) is a key indicator of autophagosome formation.
Autophagic Flux Assay
Objective: To measure the rate of autophagic degradation.
Procedure:
-
Treat cells with this compound at the desired concentration for a specific time.
-
In a parallel set of wells, co-treat with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the last 2-4 hours of the this compound treatment.
-
Include control groups treated with vehicle or the lysosomal inhibitor alone.
-
Harvest the cells and perform immunoblotting for LC3 and p62 as described above.
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. A significant accumulation of LC3-II in the presence of the lysosomal inhibitor indicates active autophagic flux. If this compound is effectively blocking autophagy, there will be little to no further accumulation of LC3-II upon the addition of the lysosomal inhibitor.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Crosstalk between autophagy, NRF2, and PI3K/AKT/mTOR pathways.
References
Best practices for Autogramin-2 controls in experiments.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments involving Autogramin-2. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the GRAM domain-containing protein 1A (GRAMD1A), a cholesterol transfer protein.[1][2][3][4] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, which is a crucial step in the biogenesis of autophagosomes.[1][2][3][4] This inhibition ultimately blocks the autophagy process. Additionally, this compound has been shown to inhibit T-cell adhesion and effector function by stimulating lipolysis and altering the plasma membrane.[5]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used as a potent and selective inhibitor of autophagy.[1][3][6] It is a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer, neurodegenerative diseases, and immunology. It can be used to investigate the consequences of inhibiting autophagy downstream of mTORC1 signaling.[1] Furthermore, its inhibitory effects on T-cell function make it a useful probe for immunological studies.[5]
Q3: What is the recommended vehicle control for this compound?
A3: The recommended vehicle control for this compound is dimethyl sulfoxide (DMSO). It is crucial to use the same final concentration of DMSO in all experimental wells, including the untreated controls, to account for any potential solvent effects.
Q4: Is there an inactive analog of this compound that can be used as a negative control?
A4: Yes, an inactive analog, often referred to as compound 8 in the literature, has been used as a negative control in some studies. This compound is structurally related to this compound but does not significantly inhibit GRAMD1A activity. Using such a control can help to distinguish on-target from off-target effects.
Q5: What are appropriate positive controls for an autophagy inhibition experiment with this compound?
A5: Positive controls depend on the specific autophagy readout.
-
For inducing autophagy: Rapamycin (an mTORC1 inhibitor) or starvation (e.g., using Earle's Balanced Salt Solution - EBSS) are commonly used to induce autophagy.[1][2]
-
For inhibiting autophagy at a different stage: Bafilomycin A1 or chloroquine can be used as positive controls for autophagy inhibition. These compounds block the fusion of autophagosomes with lysosomes, a later stage in the autophagy pathway. This can help to confirm that the observed effects are due to a blockade of the pathway.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| No or weak inhibition of autophagy | Incorrect concentration of this compound: The IC50 of this compound can vary between cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. The IC50 for starvation-induced autophagy is approximately 0.27 µM and for rapamycin-induced autophagy is approximately 0.14 µM.[6][7] |
| Poor solubility or stability: this compound may precipitate out of solution if not prepared and stored correctly. | Prepare fresh stock solutions in DMSO. For working solutions, dilution in aqueous buffers should be done immediately before use. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[7] Store stock solutions at -20°C for up to one year or -80°C for up to two years.[7] | |
| Cell line is resistant to autophagy inhibition: Some cell lines may have alternative pathways or compensatory mechanisms. | Confirm that your cell line is capable of undergoing autophagy by using a known inducer like rapamycin or starvation. If autophagy is induced but not inhibited by this compound, consider using a different autophagy inhibitor that targets another part of the pathway. | |
| High background signal | Autofluorescence of the compound: This can be an issue in fluorescence-based assays. | Include a "compound only" control (wells with this compound but no cells) to measure and subtract the background fluorescence. |
| Non-specific effects of the vehicle (DMSO): High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration is consistent across all wells and is kept at a low level (typically ≤ 0.5%). | |
| Unexpected or off-target effects | This compound may have other cellular targets: While selective for GRAMD1A, off-target effects are always a possibility with small molecule inhibitors. | Use the inactive analog (compound 8) as a negative control to determine if the observed phenotype is specific to GRAMD1A inhibition. Additionally, consider using genetic approaches (e.g., siRNA or CRISPR-mediated knockout of GRAMD1A) to validate the pharmacological findings. |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and media composition can all influence experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
| Inconsistent preparation of this compound: Errors in dilution or storage can lead to variability. | Prepare fresh dilutions from a validated stock solution for each experiment. Ensure proper mixing of solutions. |
Experimental Protocols
Protocol 1: Autophagy Inhibition Assay using LC3 Puncta Formation
This protocol describes how to assess the inhibitory effect of this compound on autophagy by quantifying the formation of LC3-positive puncta in cells.
Materials:
-
Cells stably expressing a fluorescently tagged LC3 (e.g., GFP-LC3)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Rapamycin (positive control for induction)
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells in a suitable imaging plate (e.g., 96-well glass-bottom plate) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a dilution series of this compound in complete medium. A final concentration range of 0.1 µM to 10 µM is a good starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Include a positive control for autophagy induction (e.g., 100 nM rapamycin).
-
Include a negative control (untreated cells).
-
-
Autophagy Induction:
-
To induce autophagy, replace the medium with either:
-
Medium containing the this compound dilutions and rapamycin.
-
EBSS containing the this compound dilutions for starvation-induced autophagy.
-
-
-
Incubation: Incubate the cells for a period sufficient to induce autophagy (e.g., 2-4 hours). This time may need to be optimized for your cell line.
-
Imaging:
-
Wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of GFP-LC3 puncta per cell. Automated image analysis software is recommended for unbiased quantification.
-
Compare the number of puncta in this compound treated cells to the positive (rapamycin/starvation) and negative controls. A significant reduction in puncta in the presence of this compound indicates autophagy inhibition.
-
Protocol 2: T-Cell Adhesion Assay
This protocol outlines a method to assess the effect of this compound on T-cell adhesion.
Materials:
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
RPMI 1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle)
-
96-well tissue culture plates
-
Adhesion molecule (e.g., ICAM-1)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with an adhesion molecule (e.g., 1 µg/mL ICAM-1) overnight at 4°C.
-
Wash the wells with PBS to remove unbound protein.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
-
Cell Labeling and Treatment:
-
Label the T-cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in serum-free medium.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 30 minutes).
-
-
Adhesion:
-
Add the treated T-cells to the coated and blocked wells.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number and vigor of washes should be optimized to remove background without detaching adhered cells.
-
-
Quantification:
-
Measure the fluorescence in each well using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Calculate the percentage of adhesion for each treatment condition relative to the total number of cells added.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound
| Application | Cell Type | Recommended Concentration | IC50 |
| Autophagy Inhibition (Starvation-induced) | Various | 0.1 - 5 µM | ~0.27 µM[6][7] |
| Autophagy Inhibition (Rapamycin-induced) | Various | 0.05 - 2 µM | ~0.14 µM[6][7] |
| T-Cell Adhesion Inhibition | Jurkat, Primary T-cells | 1 - 10 µM | Not explicitly stated |
Visualizations
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]
- 6. This compound | Autophagy抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
Identifying potential artifacts in microscopy with Autogramin-2.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Autogramin-2 in microscopy-based autophagy assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of autophagy.[1][2][3] It functions by selectively targeting the StART (Steroidogenic Acute Regulatory protein-related lipid transfer) domain of GRAMD1A (GRAM domain containing 1A), a cholesterol transfer protein.[1][2][3][4] By binding to this domain, this compound directly competes with cholesterol, thereby inhibiting its transfer.[2][4] This action is crucial as GRAMD1A-mediated cholesterol transfer is required for the early stages of autophagosome biogenesis.[1][3][5] Consequently, this compound blocks the formation of autophagosomes.[1][6]
Q2: What is the primary application of this compound in microscopy?
This compound is primarily used as a tool compound in fluorescence microscopy studies to investigate the role of GRAMD1A and cholesterol in autophagy.[1] It helps in quantifying the inhibition of autophagosome formation, often visualized by a decrease in fluorescently-tagged LC3 puncta.[1][6]
Q3: What are the known binding affinities and concentrations for this compound?
Quantitative data for this compound and its interactions have been determined through various biophysical assays. A summary is provided in the table below.
| Parameter | Value | Method | Target | Cell Line | Reference |
| This compound IC50 | 4.7 µM | NanoBRET Assay (Competition) | NanoLuc-GRAMD1A | - | [1] |
| This compound IC50 | 6.4 µM | NanoBRET Assay (Competition) | GRAMD1A-NanoLuc | - | [1] |
| Bodipy-autogramin Kd | 49 ± 12 nM | Fluorescence Polarization | GRAMD1A StART domain | - | [1] |
Q4: Does this compound have any known off-target effects?
While this compound shows high selectivity for GRAMD1A over other StART domain-containing proteins like GRAMD1B and GRAMD1C, researchers should be aware of potential off-target effects.[1] For instance, some autophagy inhibitors have been shown to have off-target effects that are independent of their primary mechanism. While specific off-target effects of this compound are not extensively documented, it is good practice to include appropriate controls to validate that the observed phenotype is due to the inhibition of the intended target.
Troubleshooting Guide: Potential Artifacts in Microscopy with this compound
Issue 1: Reduced or Absent LC3 Puncta Not Correlating with Other Autophagy Markers
-
Potential Cause: this compound inhibits the early stages of autophagosome formation.[1][3] Therefore, a decrease in LC3 puncta is the expected outcome. However, if other markers of autophagy inhibition (e.g., p62 degradation) do not align, it could indicate an issue with the experimental setup.
-
Troubleshooting Steps:
-
Confirm Autophagy Induction: Ensure that autophagy is properly induced in your positive control group (e.g., using starvation or rapamycin).[1]
-
Titrate this compound Concentration: Use a concentration range to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
Assess p62 Levels: Use western blotting to check for the accumulation of p62, a protein that is degraded during autophagy. Inhibition of autophagy by this compound should lead to p62 accumulation.[1]
-
Use Lysosomal Inhibitors: As a control, treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block autophagosome degradation. This will cause an accumulation of autophagosomes and can help validate the autophagy flux in your system.[7]
-
Issue 2: Changes in Cell Morphology Unrelated to Autophagy
-
Potential Cause: Since this compound interferes with cholesterol transfer, it might induce changes in cellular membrane composition and morphology.[1][4] These changes could be misinterpreted as artifacts or off-target effects. For example, alterations in the plasma membrane or endoplasmic reticulum structure might occur.
-
Troubleshooting Steps:
-
High-Resolution Imaging: Employ high-resolution microscopy techniques to carefully examine cellular and organelle morphology in this compound treated cells compared to controls.
-
Membrane Staining: Use fluorescent dyes that stain specific organelles like the endoplasmic reticulum or Golgi apparatus to assess any morphological changes.
-
Control Compound: If available, use an inactive analog of this compound as a negative control to ensure the observed morphological changes are due to the specific inhibitory activity.[1]
-
Time-Lapse Imaging: Perform live-cell imaging to monitor the dynamics of morphological changes upon this compound addition.[8]
-
Issue 3: Non-specific Fluorescence or High Background
-
Potential Cause: This is a common issue in fluorescence microscopy and may not be directly caused by this compound, but can complicate the interpretation of results. Causes can include suboptimal antibody staining, autofluorescence, or issues with the imaging medium.[9][10]
-
Troubleshooting Steps:
-
Optimize Staining Protocol: If using immunofluorescence for LC3, optimize antibody concentrations and washing steps to reduce background.
-
Use Autofluorescence Quenching: Employ commercially available antifade reagents that also quench autofluorescence.
-
Image Acquisition Settings: Adjust microscope settings (e.g., laser power, exposure time, gain) to maximize signal-to-noise ratio.
-
Control for Autofluorescence: Image an unstained sample treated with this compound to assess its contribution to autofluorescence.
-
Experimental Protocols
Protocol 1: Quantification of Autophagosome Formation using Fluorescence Microscopy
This protocol is adapted from the methodology used in the initial identification of autogramins.[1]
-
Cell Culture and Treatment:
-
Plate MCF7 cells stably expressing EGFP-LC3 in a 96-well imaging plate.
-
Induce autophagy by either amino acid starvation (using Earle's Balanced Salt Solution - EBSS) or treatment with rapamycin (100 nM).
-
Treat cells with a dose-response range of this compound or vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 2-4 hours).
-
-
Image Acquisition:
-
Acquire images using an automated high-content microscope.
-
Capture images in the green channel (for EGFP-LC3) and a brightfield or phase-contrast channel for cell segmentation.
-
-
Image Analysis:
-
Use image analysis software to identify and segment individual cells.
-
Within each cell, quantify the number and area of EGFP-LC3 positive puncta.
-
Calculate the percentage of puncta remaining after this compound treatment compared to the vehicle control.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound inhibits autophagy by targeting the cholesterol transfer function of GRAMD1A, which is essential for the initiation of autophagosome formation.
Caption: this compound competitively inhibits cholesterol binding to the GRAMD1A StART domain.
Experimental Workflow for Identifying Autophagy Inhibition
A typical workflow to assess the effect of this compound on autophagy.
Caption: Workflow for assessing this compound's effect on autophagy.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. | BioWorld [bioworld.com]
- 3. the-cholesterol-transfer-protein-gramd1a-regulates-autophagosome-biogenesis - Ask this paper | Bohrium [bohrium.com]
- 4. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 10. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
How to assess the purity and activity of a new batch of Autogramin-2.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the purity and activity of a new batch of Autogramin-2, a known inhibitor of autophagy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic sterol that functions as a potent inhibitor of autophagy.[1][2] It selectively targets the cholesterol-transfer protein GRAMD1A.[3][4][5] this compound acts by directly competing with cholesterol for binding to the StART domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity.[3][4][5][6] This interference with cholesterol homeostasis at sites of autophagosome initiation disrupts their biogenesis.[3][5]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: this compound competes with cholesterol for binding to GRAMD1A, inhibiting autophagosome biogenesis.
Q2: How should I store and handle a new batch of this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound at -80°C for up to two years or at -20°C for up to one year.[1] When preparing stock solutions, if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Purity Assessment
It is essential to verify the purity of a new batch of this compound before use in experiments. The following are standard methods for this assessment.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended techniques to confirm the purity and identity of this compound.
Data Presentation: Purity Analysis
| Parameter | Method | Expected Result (High Purity) | Potential Issue (Low Purity) |
| Purity | HPLC | ≥98% single peak | Multiple peaks indicating impurities |
| Molecular Weight | Mass Spec (M+H) | 418.2 | Presence of unexpected mass peaks |
| Chemical Structure | 1H NMR | Spectrum consistent with the known structure of this compound | Unexplained peaks or shifts |
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of a new this compound batch.
Experimental Protocols: Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Injection: Inject the sample onto a C18 reverse-phase HPLC column.
-
Detection: Use a UV detector to monitor the elution profile, typically at a wavelength where the compound has maximum absorbance.
-
Analysis: Integrate the peak areas to determine the purity of the compound.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Infusion/Injection: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with an HPLC system.
-
Ionization: Use an appropriate ionization method, such as electrospray ionization (ESI), to generate ions.
-
Detection: Detect the mass-to-charge ratio (m/z) of the ions. For this compound, expect a peak corresponding to the protonated molecule [M+H]+.
-
Analysis: Compare the observed m/z with the calculated molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire a 1H NMR spectrum on a high-field NMR spectrometer.
-
Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration of the peaks with a reference spectrum of this compound to confirm its chemical structure.
Activity Assessment
Once the purity of the new batch is confirmed, its biological activity must be assessed. As this compound is an autophagy inhibitor, its activity can be determined by measuring its effect on autophagy induction.
Q4: How can I assess the biological activity of a new batch of this compound?
The activity of this compound can be assessed using cell-based autophagy assays. The most common methods involve monitoring the formation of autophagosomes (LC3 puncta) or the degradation of autophagy substrates like p62.
Data Presentation: Activity Analysis
| Assay | Metric | Expected Result (Active Batch) | Potential Issue (Inactive Batch) |
| LC3 Puncta Assay | IC50 | ~0.14-0.27 µM[1][2] | Significantly higher or no measurable IC50 |
| p62 Degradation Assay | p62 levels | Inhibition of p62 degradation upon autophagy induction | No effect on p62 degradation |
Experimental Protocols: Activity Assessment
LC3 Puncta Assay
-
Cell Culture: Plate cells stably expressing GFP-LC3 (e.g., MCF7 cells) in a multi-well plate.
-
Treatment: Treat the cells with a serial dilution of this compound for a predetermined time. Include positive (autophagy inducer like rapamycin or starvation) and negative (vehicle control) controls.
-
Autophagy Induction: Induce autophagy using an appropriate stimulus (e.g., rapamycin or amino acid starvation).
-
Fixation and Imaging: Fix the cells, and acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantification: Quantify the number of GFP-LC3 puncta per cell.
-
Analysis: Plot the percentage of inhibition of puncta formation against the concentration of this compound to determine the IC50 value.
p62 Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or MCF7) and treat with this compound at various concentrations, followed by an autophagy inducer.
-
Cell Lysis: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against p62 and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Detect the protein bands and quantify their intensity. An active batch of this compound will prevent the degradation of p62 that is observed with the autophagy inducer alone.
Troubleshooting Guide
Q5: My new batch of this compound is not showing the expected activity. What should I do?
If you encounter issues with the activity of your new this compound batch, follow this troubleshooting guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Autogramin-2 Technical Support Center: Navigating Experimental Variability
Welcome to the Autogramin-2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and manage variability in experimental outcomes when using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of autophagy.[1][2][3] It functions by targeting the cholesterol-transfer protein GRAMD1A (GRAM domain-containing protein 1A).[1][2][4] Specifically, this compound binds to the StART domain of GRAMD1A, competitively inhibiting the binding and transfer of cholesterol.[1][2][5] This disruption of cholesterol homeostasis at the site of autophagosome formation ultimately inhibits the biogenesis of autophagosomes, a critical step in the autophagy pathway.[1][4][6]
Q2: I observed an unexpected inhibitory effect on T-cell function. Is this a known off-target effect?
A2: Yes, this is a documented phenomenon. While initially identified as an autophagy inhibitor, this compound has been shown to inhibit T-cell adhesion and effector functions.[7] This is not a classical "off-target" effect in the sense of binding to an unrelated protein kinase, for instance, but rather a distinct mechanism of action in a different cellular context. At concentrations around 3.75 µM, this compound was found to inhibit LFA-1/integrin-dependent adhesion of T-cells.[7]
Q3: How does this compound inhibit T-cell function?
A3: this compound stimulates lipolysis in T-cells, leading to the release of free fatty acids and the formation of acyl-carnitine.[7] These molecules remodel the plasma membrane, which results in the displacement of the integrin LFA-1 from stabilizing lipid rafts. This displacement impairs T-cell adhesion and, consequently, their effector functions such as proliferation, cytokine production, and cytotoxicity.[7]
Q4: What is the recommended concentration range for using this compound?
A4: The effective concentration of this compound is context-dependent. For autophagy inhibition, IC50 values are in the nanomolar range. For T-cell related experiments, a higher concentration in the micromolar range has been reported to be effective. It is crucial to perform a dose-response experiment for your specific cell type and assay.
| Application | Cell Line | Reported Effective Concentration |
| Autophagy Inhibition (Starvation-induced) | MCF7 | IC50 = 0.27 µM |
| Autophagy Inhibition (Rapamycin-induced) | MCF7 | IC50 = 0.14 µM |
| T-cell Adhesion Inhibition | Jurkat T cells | 3.75 µM |
Q5: Is this compound soluble and stable in culture media?
A5: this compound was developed to have favorable stability and solubility properties, especially when compared to its predecessor, Autogramin-1. It has been noted to have improved solubility, even at concentrations above 50 µM, making it suitable for a range of biophysical experiments.[6] However, as with any small molecule, it is recommended to prepare fresh dilutions from a stock solution for each experiment to ensure consistency.
Troubleshooting Guides
Issue 1: High variability in autophagy inhibition experiments.
Possible Cause 1: Inconsistent Autophagy Induction
-
Recommendation: Ensure your method of autophagy induction (e.g., starvation, rapamycin) is consistent across all wells and experiments. For starvation, use a balanced salt solution like Earle's Balanced Salt Solution (EBSS) and ensure complete removal of serum and amino acids. For chemical inducers like rapamycin, ensure accurate and consistent final concentrations.
Possible Cause 2: Cell Density
-
Recommendation: Cell confluency can significantly impact the cellular response to autophagy inducers and inhibitors. Seed cells at a consistent density and allow them to reach a similar confluency before starting the experiment.
Possible Cause 3: Purity and Integrity of this compound
-
Recommendation: Ensure the purity of your this compound compound. If degradation is suspected, it is advisable to use a fresh batch or re-purify the existing stock. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue 2: Lack of expected T-cell activation boost; instead, inhibition is observed.
Possible Cause 1: Concentration of this compound
-
Recommendation: The inhibitory effect on T-cells is observed at micromolar concentrations (e.g., 3.75 µM).[7] If you are aiming to study the effects on autophagy in T-cells, you may need to use a much lower concentration, in the nanomolar range. A thorough dose-response study is critical to delineate the two different effects.
Possible Cause 2: Assay-specific effects
-
Recommendation: The inhibitory effect is linked to the disruption of LFA-1 dependent adhesion.[7] Assays that are highly dependent on stable cell-cell contacts (e.g., co-culture killing assays, immunological synapse formation) will be more sensitive to this effect. Consider using assays that are less dependent on adhesion if you are focused on other aspects of T-cell function.
Possible Cause 3: Cell-type specific responses
-
Recommendation: The published T-cell data was generated using Jurkat T-cells and PHA blasts.[7] Different T-cell subsets or cell lines may exhibit varying sensitivity to this compound's effects on the plasma membrane. It is important to characterize the response in your specific T-cell model.
Experimental Protocols
Key Experiment 1: Autophagy Induction and Inhibition Assay in MCF7 cells
-
Cell Seeding: Seed MCF7 cells stably expressing EGFP-LC3 in a 96-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Autophagy Induction:
-
Starvation: Wash cells with PBS and replace the growth medium with Earle's Balanced Salt Solution (EBSS).
-
Chemical Induction: Replace the growth medium with fresh medium containing rapamycin (e.g., 100 nM).
-
-
This compound Treatment: Add this compound at various concentrations to the induction medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 2-4 hours).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the formation of EGFP-LC3 puncta (autophagosomes) per cell. A significant reduction in the number of puncta in this compound treated cells compared to the induction control indicates autophagy inhibition.
Key Experiment 2: T-cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with an LFA-1 ligand, such as ICAM-1.
-
Cell Labeling: Label Jurkat T-cells with a fluorescent dye (e.g., Calcein-AM).
-
This compound Pre-treatment: Incubate the labeled T-cells with varying concentrations of this compound or vehicle control for 30 minutes.
-
Adhesion: Add the pre-treated T-cells to the ICAM-1 coated wells and incubate for a specified time (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence in this compound treated wells indicates inhibition of adhesion.
Visualizations
Caption: this compound inhibits autophagy by blocking cholesterol transport.
Caption: this compound inhibits T-cell adhesion via membrane remodeling.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. the-cholesterol-transfer-protein-gramd1a-regulates-autophagosome-biogenesis - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]
Validation & Comparative
Autogramin-2: A Potent and Selective Inhibitor of the Cholesterol Transfer Protein GRAMD1A
A comparative analysis of Autogramin-2's inhibitory effects on GRAMD1A, providing experimental validation and a guide for researchers in cell biology and drug discovery.
This compound has emerged as a valuable chemical tool for investigating the cellular roles of GRAMD1A, a GRAM domain-containing protein 1A, which is critically involved in cholesterol transport and autophagy. This guide provides a comprehensive comparison of this compound's inhibitory performance against its target, GRAMD1A, and its paralogs, supported by experimental data and detailed protocols. The findings underscore the selectivity and efficacy of this compound, establishing it as a superior probe for dissecting GRAMD1A-mediated biological pathways.
Comparative Inhibitory Activity
This compound demonstrates a high degree of selectivity for GRAMD1A over its closely related paralogs, GRAMD1B and GRAMD1C. This selectivity is crucial for attributing specific cellular effects to the inhibition of GRAMD1A. The following table summarizes the binding affinities and inhibitory concentrations of this compound, highlighting its preferential interaction with GRAMD1A.
| Target Protein | Binding Affinity (Kd) | IC50 | Key Findings |
| GRAMD1A | 49 ± 12 nM (for the StART domain)[1] | 349 ± 51 nM (in a competition assay)[2] | This compound binds with high affinity to the StART domain of GRAMD1A, effectively competing with cholesterol binding and inhibiting its transfer.[1][3][4] |
| GRAMD1B | ~200-fold lower affinity than for GRAMD1A[1] | Not significantly inhibited by this compound[1] | This compound displays significantly weaker binding to GRAMD1B, indicating high selectivity. |
| GRAMD1C | ~580-fold lower affinity than for GRAMD1A[1] | Minor inhibition observed at higher concentrations[1] | The inhibitory effect on GRAMD1C is substantially less potent compared to GRAMD1A, further confirming the selectivity of this compound. |
| Other Sterol-Binding Proteins (STARD1, STARD3, LXR-β, SCP-2) | Almost three orders of magnitude lower affinity than for GRAMD1A[1] | Not reported | This compound shows excellent selectivity against other known sterol-binding proteins. |
Mechanism of Action: Competitive Inhibition of Cholesterol Binding
This compound functions by directly competing with cholesterol for binding to the StART (Steroidogenic Acute Regulatory protein-related lipid transfer) domain of GRAMD1A.[1][3][4][5] This competitive inhibition prevents GRAMD1A from carrying out its primary function of transferring cholesterol from the plasma membrane to the endoplasmic reticulum.[6] The disruption of this cholesterol transport process has been shown to be a key factor in the inhibition of autophagosome biogenesis.[1][4][7]
Experimental Validation Protocols
The inhibitory effect of this compound on GRAMD1A has been validated through several key experiments. Detailed methodologies for these assays are provided below to enable replication and further investigation.
Fluorescence Polarization Assay for Binding Affinity
This assay quantitatively measures the binding affinity of this compound to the StART domain of GRAMD1A.
Principle: A fluorescently labeled Autogramin analogue (e.g., Bodipy-autogramin) is used as a tracer. When the tracer binds to the larger GRAMD1A protein, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted fluorescent light.
Protocol:
-
Reagents: Purified recombinant StART domains of GRAMD1A, GRAMD1B, and GRAMD1C; Bodipy-labeled Autogramin analogue; assay buffer (e.g., PBS with 0.01% Tween-20).
-
Procedure: a. Prepare a serial dilution of the purified StART domain proteins in the assay buffer. b. Add a constant, low concentration of the Bodipy-autogramin tracer to each dilution. c. Incubate the mixture at room temperature for 30 minutes to reach binding equilibrium. d. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[1]
Competitive Pull-Down Assay
This assay demonstrates that this compound directly competes with a known ligand for binding to GRAMD1A.
Principle: An immobilized form of a GRAMD1A-binding molecule is used to "pull down" GRAMD1A from a cell lysate. The ability of free this compound to compete with this interaction and reduce the amount of pulled-down GRAMD1A is then assessed.
Protocol:
-
Reagents: Cell lysate containing GRAMD1A; immobilized Autogramin-based probe (e.g., linked to beads); free this compound; wash buffer; elution buffer; SDS-PAGE reagents; anti-GRAMD1A antibody.
-
Procedure: a. Incubate the cell lysate with the immobilized probe in the presence of increasing concentrations of free this compound. b. As a control, incubate the lysate with the immobilized probe and a vehicle control. c. Wash the beads to remove non-specifically bound proteins. d. Elute the bound proteins from the beads. e. Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-GRAMD1A antibody.
-
Data Analysis: A dose-dependent decrease in the amount of GRAMD1A pulled down in the presence of free this compound confirms competitive binding.[1]
In Vitro Cholesterol Transfer Assay
This assay directly measures the ability of this compound to inhibit the cholesterol transfer activity of GRAMD1A.
Principle: This assay utilizes donor liposomes containing a fluorescent cholesterol analogue (e.g., 23-Bodipy-cholesterol) and a quencher. When the fluorescent cholesterol is transferred by GRAMD1A to acceptor liposomes lacking the quencher, a FRET (Förster Resonance Energy Transfer) signal decreases, which can be measured.
Protocol:
-
Reagents: Purified recombinant GRAMD1A StART domain; donor liposomes containing a fluorescent cholesterol analogue and a quencher; acceptor liposomes; this compound; assay buffer.
-
Procedure: a. Mix the donor and acceptor liposomes in the assay buffer. b. Add the purified GRAMD1A StART domain to initiate cholesterol transfer. c. In a parallel reaction, pre-incubate the GRAMD1A StART domain with this compound before adding it to the liposome mixture. d. Monitor the change in FRET signal over time using a fluorometer.
-
Data Analysis: A reduction in the rate of FRET signal decrease in the presence of this compound indicates inhibition of cholesterol transfer.[1]
Signaling Pathway Implication: Autophagy Regulation
GRAMD1A plays a crucial role in the initiation of autophagy, a cellular process for degrading and recycling damaged components. By inhibiting GRAMD1A's cholesterol transfer function, this compound effectively blocks autophagosome biogenesis.[1][2][4] This makes this compound a powerful tool for studying the intricate relationship between cholesterol homeostasis and autophagy.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gram domain containing 1a - Wikipedia [en.wikipedia.org]
- 7. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Autogramin-2 with other autophagy inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular process for degrading and recycling cellular components, is implicated in a wide array of physiological and pathological states. This has led to the development of numerous small molecules that can modulate this pathway, offering powerful tools for research and potential therapeutic avenues. This guide provides a detailed comparison of Autogramin-2, a novel early-stage autophagy inhibitor, with other widely used autophagy inhibitors, focusing on their mechanisms of action, stages of inhibition, and the experimental methods used to assess their efficacy.
Mechanism of Action and Efficacy: A Comparative Overview
Autophagy is a multi-step process that can be broadly divided into initiation, nucleation, elongation, and fusion/degradation. Autophagy inhibitors can be classified based on the stage at which they interfere with this pathway. This compound acts at the earliest stage, while other common inhibitors like 3-Methyladenine (3-MA), Chloroquine, and Bafilomycin A1 target different steps. A detailed comparison is presented in Table 1.
| Inhibitor | Target | Stage of Inhibition | Mechanism of Action | Reported IC50 | Key Considerations |
| This compound | GRAMD1A | Initiation | Inhibits the cholesterol transfer activity of GRAMD1A, a protein essential for the initiation of autophagosome formation.[1] | Varies by cell line and conditions. | A highly specific early-stage inhibitor; its novelty means fewer comparative studies are available. |
| 3-Methyladenine (3-MA) | Class III PI3K (Vps34) and Class I PI3K | Initiation/Nucleation | Primarily inhibits the activity of Vps34, a key component of the PI3K complex required for autophagosome nucleation. It also has a more sustained inhibitory effect on Class I PI3K.[2] | 1.21 mM (in a screen of 3-MA derivatives)[3] | Has a dual and context-dependent role; can sometimes promote autophagy under nutrient-rich conditions due to its effect on Class I PI3K. Poor solubility.[2] |
| Chloroquine | Lysosome | Fusion/Degradation | A lysosomotropic agent that accumulates in lysosomes, raising their pH and impairing the fusion of autophagosomes with lysosomes.[4][5][6] | Varies widely depending on the cell line and assay (e.g., 5.1–57.5 nM to 78.0–271.2 nM in different P. falciparum strains).[7] | FDA-approved for other indications. Its effects are not limited to autophagy and can impact overall lysosomal function.[8] |
| Bafilomycin A1 | V-H+-ATPase | Fusion/Degradation | A specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying lysosomes. This prevents the activation of lysosomal hydrolases and can also impair autophagosome-lysosome fusion.[9][10][11][12][13] | Not consistently reported for autophagy inhibition in a comparative context. | A potent and widely used late-stage inhibitor. Its inhibition of V-ATPase can have broader effects on cellular processes dependent on organellar acidification. |
Key Signaling Pathways in Autophagy Regulation
The process of autophagy is tightly regulated by a complex network of signaling pathways. The PI3K/Akt/mTOR and ULK1 pathways are central to this regulation.
PI3K/Akt/mTOR Pathway
This pathway is a major negative regulator of autophagy. Under nutrient-rich conditions, activation of Class I PI3K leads to the activation of Akt, which in turn activates mTORC1. Activated mTORC1 phosphorylates and inhibits the ULK1 complex, thereby suppressing autophagy initiation. Inhibitors like 3-MA can affect this pathway.
ULK1 Signaling Pathway
The ULK1 complex is a central hub for autophagy initiation.[14][15][16][17] Upon nutrient starvation or mTORC1 inhibition, the ULK1 complex is activated. It then phosphorylates downstream targets, including components of the Vps34 complex, to initiate the formation of the autophagosome.
Experimental Protocols for Assessing Autophagy Inhibition
The efficacy of autophagy inhibitors is typically assessed by measuring the "autophagic flux," which represents the entire process of autophagy from autophagosome formation to degradation. Key experimental techniques include monitoring the levels of LC3-II and p62/SQSTM1 proteins.
General Experimental Workflow
A typical experiment to assess the effect of an inhibitor on autophagy involves treating cells with the inhibitor in the presence or absence of an autophagy inducer (e.g., starvation) and a late-stage inhibitor (to block degradation and allow accumulation of autophagosomes).
LC3 Turnover Assay by Western Blotting
This is the most common method to measure autophagic flux. It relies on detecting the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio or total LC3-II levels, especially in the presence of a late-stage inhibitor, indicates an increase in autophagosome formation.
Protocol:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentrations of this compound or other inhibitors, with or without an autophagy inducer (e.g., Earle's Balanced Salt Solution for starvation) for the desired time. A control group treated with a late-stage inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the experiment should be included to block LC3-II degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.[18]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize LC3-II band intensity to a loading control like β-actin or GAPDH.
-
p62/SQSTM1 Degradation Assay by Western Blotting
p62 is a cargo receptor that is incorporated into autophagosomes and subsequently degraded upon fusion with lysosomes. Therefore, a decrease in p62 levels indicates an active autophagic flux. Conversely, inhibition of autophagy leads to the accumulation of p62.[19][20]
Protocol:
The protocol is similar to the LC3 turnover assay. The primary antibody used will be against p62/SQSTM1. The same lysates can be used to probe for both LC3 and p62.
Tandem Fluorescent-Tagged LC3 (tfLC3) Assay
This method utilizes a plasmid expressing LC3 fused to two fluorescent proteins with different pH sensitivities, typically mCherry (acid-stable) and GFP (acid-sensitive).[21][22][23][24] In neutral autophagosomes, both fluorophores emit a signal (yellow puncta). Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists (red puncta). This allows for the differentiation between autophagosomes and autolysosomes, providing a more dynamic measure of autophagic flux.
Protocol:
-
Cell Transfection and Treatment: Transfect cells with the tfLC3 plasmid and allow for expression (typically 24-48 hours). Treat the cells as described in the LC3 turnover assay.
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a confocal or fluorescence microscope with appropriate filters for GFP and mCherry.
-
-
Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A decrease in the ratio of red to yellow puncta upon treatment with an inhibitor suggests a blockage in autophagosome-lysosome fusion.
Conclusion
This compound represents a valuable addition to the toolkit of autophagy researchers, offering a specific means to inhibit the earliest stages of autophagosome formation. Its mechanism, targeting the cholesterol transfer protein GRAMD1A, is distinct from other commonly used inhibitors like 3-MA, Chloroquine, and Bafilomycin A1, which target later stages of the pathway. Understanding the specific mechanisms and stages of inhibition of these compounds is crucial for the accurate interpretation of experimental results and for the rational design of therapeutic strategies that modulate autophagy. The experimental protocols outlined in this guide provide a framework for the robust assessment of the efficacy of these and other autophagy inhibitors.
References
- 1. | BioWorld [bioworld.com]
- 2. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 3. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Longitudinal ex vivo and molecular trends of chloroquine and piperaquine activity against Plasmodium falciparum and P. vivax before and after introduction of artemisinin-based combination therapy in Papua, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy Agents in Clinical Trials for Cancer Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adipogen.com [adipogen.com]
- 10. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bafilomycin-A1 and ML9 Exert Different Lysosomal Actions to Induce Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The crucial role of the regulatory mechanism of the Atg1/ULK1 complex in fungi [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.abclonal.com [blog.abclonal.com]
- 19. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tandem fluorescent-tagged LC3 assay [bio-protocol.org]
- 22. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. proteolysis.jp [proteolysis.jp]
- 24. researchgate.net [researchgate.net]
Autogramin-2 Versus Autogramin-1: A Comparative Analysis of Novel Autophagy Inhibitors
A detailed examination of two potent aminothiazole-based inhibitors of autophagy, Autogramin-1 and Autogramin-2, reveals a shared mechanism of action targeting the cholesterol transfer protein GRAMD1A. While both compounds effectively block autophagosome biogenesis, key differences in their physicochemical properties and reported bioactivities position them for distinct applications in cellular research and drug development.
Autogramin-1 and this compound are novel small molecule inhibitors of autophagy identified through a high-content phenotypic screen for compounds that reduce the formation of autophagosomes.[1][2] Both molecules belong to a class of aminothiazoles and have been shown to selectively target the StAR-related lipid transfer (StART) domain of the GRAM domain-containing protein 1A (GRAMD1A).[1][2] By competitively inhibiting the binding of cholesterol to GRAMD1A, Autogramin-1 and this compound disrupt the cholesterol transfer activity of this protein, a process essential for the early stages of autophagosome formation.[3][4] This guide provides a comparative overview of Autogramin-1 and this compound, summarizing their performance based on available experimental data and detailing the methodologies used for their characterization.
Quantitative Performance and Physicochemical Properties
While both autogramins exhibit potent inhibition of autophagy, available data suggests differences in their potency and physical characteristics. This compound has been more extensively characterized in terms of its inhibitory concentration and has been noted for its improved solubility, a key advantage for in vitro and potential in vivo studies.[3]
| Feature | Autogramin-1 | This compound | Reference |
| Autophagy Inhibition (Starvation-induced) | IC50 in the nanomolar range (class-specific) | IC50 = 0.27 µM | [3] |
| Autophagy Inhibition (Rapamycin-induced) | Not explicitly reported | IC50 = 0.14 µM | [3] |
| Solubility | Favorable stability and solubility | Improved solubility, suitable for biophysical experiments at concentrations >50 µM | [3] |
| Target Binding (GRAMD1A StART domain) | Competes with a positive pull-down probe | Displaces Bodipy-autogramin tracer with an IC50 of 4.7 µM (N-terminal NanoLuc fusion) and 6.4 µM (C-terminal NanoLuc fusion) in a NanoBRET assay. A Bodipy-labeled autogramin analogue binds with a Kd of 49 ± 12 nM. | [3][5] |
| Selectivity | No binding to GRAMD1B observed; weak, competitive binding to GRAMD1C. | Stabilizes GRAMD1A and to a lesser extent GRAMD1C, but not GRAMD1B, in thermal shift assays. A Bodipy-labeled autogramin analogue shows 200- and 580-fold higher Kd for GRAMD1B and GRAMD1C respectively, compared to GRAMD1A. | [3] |
Mechanism of Action: Targeting GRAMD1A-Mediated Cholesterol Transfer
Autogramin-1 and this compound share a common mechanism of action centered on the inhibition of GRAMD1A. This protein is recruited to sites of autophagosome initiation and is believed to play a crucial role in supplying cholesterol for the biogenesis of the autophagosomal membrane. By binding to the StART domain of GRAMD1A, the autogramins prevent the transfer of cholesterol, thereby halting the formation of autophagosomes at an early stage. This targeted inhibition downstream of the mTORC1 signaling pathway provides a specific tool for dissecting the role of cholesterol in autophagy.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Autogramin-1 and this compound.
High-Content Screening for Autophagy Inhibition using MCF7-EGFP-LC3 Cells
This assay quantifies the inhibition of autophagosome formation by measuring the reduction in EGFP-LC3 puncta in response to compound treatment.
-
Cell Culture: MCF-7 cells stably expressing EGFP-LC3 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Assay Preparation: Cells are seeded into 384-well plates and allowed to adhere overnight.
-
Induction of Autophagy: Autophagy is induced by replacing the growth medium with either Earle's Balanced Salt Solution (EBSS) to induce starvation or medium containing rapamycin (100 nM) to inhibit mTORC1. Chloroquine is added to block lysosomal degradation of autophagosomes, leading to the accumulation of EGFP-LC3 puncta.
-
Compound Treatment: Autogramin-1 or this compound is added at various concentrations to the assay wells.
-
Incubation: The plates are incubated for a defined period (e.g., 4 hours) to allow for autophagosome formation and compound activity.
-
Imaging: The cells are fixed with 4% paraformaldehyde and nuclei are stained with Hoechst 33342. Images are acquired using an automated high-content imaging system.
-
Image Analysis: The number and intensity of EGFP-LC3 puncta per cell are quantified using image analysis software. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis of LC3 Lipidation and p62 Degradation
This biochemical assay assesses the effect of autogramins on the conversion of LC3-I to LC3-II and the degradation of the autophagy substrate p62.
-
Cell Culture and Treatment: MCF-7 cells are cultured and treated with Autogramin-1 or this compound as described in the high-content screening protocol, with autophagy induced by starvation or rapamycin.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) and then incubated with primary antibodies against LC3 and p62. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 indicate inhibition of autophagy.
Conclusion
Autogramin-1 and this compound are valuable research tools for investigating the role of cholesterol in autophagy. Both compounds effectively inhibit autophagy by targeting GRAMD1A. This compound's enhanced solubility and well-defined IC50 values make it a particularly attractive candidate for a wide range of in vitro studies, including biophysical and structural analyses. In contrast, Autogramin-1, while also a potent inhibitor, has been characterized with less quantitative detail in the public domain. The choice between these two inhibitors will likely depend on the specific experimental requirements, with this compound being preferable for studies demanding high compound concentrations and precise dose-response characterization. Further comparative studies are warranted to fully elucidate the subtle differences in their biological activity and potential therapeutic applications.
References
- 1. GFP-LC3 High-Content Assay for Screening Autophagy Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Autogramin-2: A Comparative Analysis of its Dual Roles in Autophagy and T-Cell Function Across Diverse Cell Types
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Autogramin-2's effects with alternative compounds, supported by experimental data and detailed protocols. This compound, a synthetic sterol, has emerged as a potent modulator of fundamental cellular processes, exhibiting distinct mechanisms of action in autophagy and T-cell function. This guide delves into the cross-validation of its effects in various cell types, offering a comparative analysis with other known inhibitors.
This compound primarily functions as an inhibitor of autophagy by selectively targeting the cholesterol-transfer protein GRAMD1A (GRAM Domain Containing 1A).[1][2][3] This interaction competitively blocks the binding of cholesterol to the StART (Steroidogenic Acute Regulatory protein-related lipid transfer) domain of GRAMD1A, thereby impeding the biogenesis of autophagosomes.[1][2][3] In a distinct cellular context, this compound has been shown to inhibit T-cell adhesion and effector functions. This is achieved by stimulating lipolysis, which leads to a remodeling of the plasma membrane and the subsequent expulsion of the integrin LFA-1 (Lymphocyte Function-associated Antigen 1) from stabilizing lipid rafts.
Comparative Analysis of Autophagy Inhibition
This compound and its analog, Autogramin-1, have demonstrated potent inhibition of autophagy in various cell lines. Their primary mechanism of action through GRAMD1A inhibition sets them apart from other commonly used autophagy inhibitors that target different stages of the autophagy pathway.
| Compound | Target | Mechanism of Action | Cell Type | IC50 (µM) | Reference |
| This compound | GRAMD1A | Inhibits cholesterol binding to the StART domain, disrupting autophagosome biogenesis. | MCF-7 (starvation-induced) | 0.27 | [2] |
| MCF-7 (rapamycin-induced) | 0.14 | [2] | |||
| HeLa | Competition IC50 = 4.7-6.4 µM (NanoBRET assay) | [4] | |||
| Autogramin-1 | GRAMD1A | Similar to this compound. | MCF-7 (starvation-induced) | Not explicitly stated, but potent in the nanomolar range. | [4][5] |
| 3-Methyladenine (3-MA) | Class III PI3K | Inhibits the formation of autophagosomes. | SET2 | - | [6] |
| Wortmannin | PI3K | Inhibits PI3K activity, blocking autophagosome formation. | - | - | |
| Bafilomycin A1 | V-ATPase | Prevents the fusion of autophagosomes with lysosomes by inhibiting vacuolar H+-ATPase. | Cerebellar Granule Neurons | Induces LC3-II accumulation at ≥10 nM | [7][8] |
| Chloroquine | Lysosomal pH | Raises lysosomal pH, thereby inhibiting the activity of lysosomal hydrolases and blocking the degradation of autophagosomes. | Cerebellar Granule Neurons | Induces LC3-II accumulation | [7][8] |
Cross-Validation of this compound's Effects on T-Cell Adhesion
Beyond its role in autophagy, this compound has a significant impact on T-cell function. It has been shown to inhibit LFA-1/ICAM-1 (Intercellular Adhesion Molecule 1) dependent T-cell adhesion. This effect is crucial for modulating immune responses.
| Cell Type | Treatment | Effect on Adhesion | Quantitative Data | Reference |
| Jurkat T-cells | This compound | Inhibition of adhesion to ICAM-1. | Specific quantitative data on the percentage of inhibition or IC50 for adhesion is not yet available in the reviewed literature. |
Experimental Protocols
Autophagy Inhibition Assay (LC3 Puncta Formation)
This protocol is used to visualize and quantify the formation of autophagosomes, which are characteristic structures of autophagy.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound or other autophagy inhibitors at various concentrations for a specified duration (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., starvation or rapamycin treatment).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of LC3 puncta (fluorescent dots) per cell using image analysis software (e.g., ImageJ). An increase in the number of LC3 puncta indicates an accumulation of autophagosomes.
-
T-Cell Adhesion Assay
This assay measures the ability of T-cells to adhere to a layer of ICAM-1, a key interaction in the immune response.
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS to remove unbound ICAM-1.
-
Cell Preparation and Treatment:
-
Label Jurkat T-cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer (e.g., RPMI 1640 with 1% BSA).
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
-
Adhesion:
-
Add the treated T-cells to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Signaling Pathways and Experimental Workflows
To visualize the complex cellular processes influenced by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bafilomycin A1 inhibits chloroquine-induced death of cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Knockdown of GRAMD1A Confirms Autogramin-2's Mechanism in Regulating Autophagy
A Comparative Guide for Researchers
The burgeoning field of autophagy research has identified the crucial role of lipid metabolism in the formation of autophagosomes. A key player in this process is the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transporter at the endoplasmic reticulum (ER)-plasma membrane contact sites. The small molecule Autogramin-2 has been identified as a potent inhibitor of autophagy. This guide provides a comparative analysis of genetic knockdown of GRAMD1A and pharmacological inhibition with this compound, offering researchers a clear understanding of the experimental evidence confirming this compound's mechanism of action.
Unveiling the Mechanism: GRAMD1A as the Target of this compound
This compound was identified through high-content phenotypic screening as an inhibitor of autophagy.[1][2][3][4][5] Subsequent research pinpointed GRAMD1A as its direct target.[1][2][3][4][5] this compound selectively binds to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, the very domain responsible for cholesterol transport.[1][2][6][7] This binding is competitive with cholesterol, effectively blocking the protein's ability to transfer cholesterol.[1][7] The inhibition of GRAMD1A's cholesterol transfer activity is sufficient to halt the biogenesis of autophagosomes, highlighting the critical role of cholesterol mobilization in the early stages of autophagy.[1][2][5]
Genetic Knockdown Provides Definitive Confirmation
To validate that the autophagy-inhibiting effects of this compound are indeed mediated through GRAMD1A, genetic knockdown experiments using small interfering RNA (siRNA) have been instrumental. These experiments demonstrate that reducing the cellular levels of GRAMD1A protein phenocopies the effects of this compound treatment, leading to a significant reduction in autophagosome formation.[1]
Comparative Data: Genetic Knockdown vs. Pharmacological Inhibition
The following table summarizes the quantitative data from key experiments comparing the effects of GRAMD1A knockdown and this compound treatment on autophagy.
| Parameter | GRAMD1A Knockdown (siRNA) | This compound Treatment | Alternative Methods/Controls | Reference |
| LC3 Puncta Formation | Robust inhibition after 24h, effect reversed after 72h | Potent inhibition of starvation-induced and mTORC1 inhibition-induced LC3 puncta formation | Control siRNA shows no inhibition | [1] |
| Target Specificity | Specific to GRAMD1A | Selectively binds to GRAMD1A StART domain over GRAMD1B/C | Inactive analogues of this compound show no effect | [1] |
| Cholesterol Transfer | N/A (protein is absent) | Directly inhibits cholesterol transfer by the GRAMD1A StART domain | This compound does not inhibit cholesterol transfer by GRAMD1B/C StART domains | [1] |
| Binding Affinity (Kd) | N/A | Kd of ~49 nM for Bodipy-labeled autogramin analogue to GRAMD1A StART domain | ~200- and ~580-fold higher Kd for GRAMD1B and C, respectively | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for key experiments cited in this guide.
GRAMD1A Knockdown using siRNA
-
Cell Culture: MCF7 cells stably expressing EGFP-LC3 are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Cells are transfected with a control siRNA or a GRAMD1A-targeting siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Transfected cells are incubated for 24 to 72 hours to allow for protein knockdown.
-
Autophagy Induction: Autophagy is induced by amino acid starvation (incubation in Earle's Balanced Salt Solution - EBSS) or treatment with an mTORC1 inhibitor like rapamycin.
-
Analysis: Cells are fixed, and the formation of EGFP-LC3 puncta (representing autophagosomes) is quantified using automated microscopy and image analysis software. Western blotting can be performed to confirm the knockdown efficiency of GRAMD1A.[1]
This compound Treatment and Autophagy Inhibition Assay
-
Cell Culture: MCF7 EGFP-LC3 cells are seeded in multi-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period.
-
Autophagy Induction: Autophagy is induced as described in the knockdown protocol.
-
Analysis: The number and intensity of EGFP-LC3 puncta are quantified to determine the dose-dependent inhibition of autophagy by this compound.[1]
Visualizing the Molecular Interactions and Workflows
To further elucidate the relationships between GRAMD1A, cholesterol, and this compound in the context of autophagy, the following diagrams are provided.
Caption: GRAMD1A facilitates cholesterol transport from the plasma membrane to the ER, a crucial step for autophagosome biogenesis. This compound directly inhibits GRAMD1A, thereby blocking this process.
Caption: This workflow illustrates the parallel experimental arms used to compare the effects of GRAMD1A genetic knockdown and pharmacological inhibition with this compound on autophagy.
Conclusion
The convergence of evidence from genetic knockdown and pharmacological inhibition studies provides a robust confirmation of this compound's mechanism of action. By specifically targeting the cholesterol transfer function of GRAMD1A, this compound serves as a valuable chemical probe to dissect the intricate role of lipid dynamics in the regulation of autophagy. This comparative guide offers researchers the foundational knowledge and experimental framework to further explore this critical cellular process.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. | BioWorld [bioworld.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. the-cholesterol-transfer-protein-gramd1a-regulates-autophagosome-biogenesis - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling Cellular Perturbations: A Comparative Analysis of Autogramin-2 and Cholesterol Depletion
In the landscape of cellular biology, the study of lipid microdomains and cholesterol homeostasis is paramount to understanding a myriad of physiological and pathological processes. Researchers frequently employ chemical tools to modulate these cellular components, with Autogramin-2 and cholesterol depletion methods standing out as prominent techniques. This guide provides an objective comparison of their cellular effects, supported by experimental data, to aid researchers in selecting the appropriate tool for their scientific inquiries.
At a Glance: Divergent Mechanisms Targeting Cellular Cholesterol Dynamics
This compound, a synthetic sterol, has emerged as a specific inhibitor of the cholesterol-transfer protein GRAMD1A (GRAM domain containing protein 1A), thereby impeding autophagosome biogenesis.[1][2][3][4] Its effects extend to T-cell function, where it inhibits adhesion and effector capabilities by stimulating lipolysis and remodeling the plasma membrane.[5] In contrast, cholesterol depletion, commonly achieved using methyl-β-cyclodextrin (MβCD), offers a more direct and widespread approach by physically extracting cholesterol from cellular membranes.[6][7] This broad-spectrum removal disrupts lipid rafts and consequently impacts a vast array of signaling pathways and cellular structures.[8][9][10]
Quantitative Comparison of Cellular Effects
To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative effects of this compound and cholesterol depletion on various cellular parameters.
| Cellular Process/Parameter | This compound | Cholesterol Depletion (MβCD) |
| Primary Mechanism | Inhibition of GRAMD1A cholesterol transfer activity[1][2][3]; Stimulation of lipolysis[5] | Direct extraction of membrane cholesterol[6][7] |
| Effect on Lipid Rafts | Indirectly alters lipid raft composition and function by affecting cholesterol transport and inducing membrane remodeling[5] | Directly disrupts lipid raft integrity and organization[8][9][10] |
| T-Cell Function | Inhibits adhesion, proliferation, cytokine production, and cytotoxicity[5] | Can induce transient T-cell activation and tyrosine phosphorylation, but prolonged depletion impairs activation[7][8] |
| Autophagy | Potent inhibitor of autophagy induced by starvation or mTORC1 inhibition[1][11] | Induces autophagy but can also attenuate autophagic flux[12] |
| Signal Transduction | Inhibits LFA-1 integrin-dependent signaling[5] | Broadly modulates multiple signaling pathways including Ras-ERK, TGF-β, and Ca2+ signaling[8][13][14] |
| Cell Morphology | Increases membrane fluidity[5] | Loss of microvilli, dilation of Golgi and ER, cell swelling[15] |
| Cell Adhesion | Decreases LFA-1 dependent adhesion[5] | Decreases adhesion of certain cancer cells to selectins[16] |
Delving into the Signaling Cascades
The differential effects of this compound and cholesterol depletion stem from their distinct impacts on cellular signaling pathways.
This compound's Targeted Inhibition of Autophagy
This compound's primary intracellular target is GRAMD1A, a protein crucial for cholesterol transport and the initiation of autophagy.[1][2][3] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, thereby halting the formation of autophagosomes.[2][3]
Cholesterol Depletion's Broad Impact on Signaling
Cholesterol depletion by MβCD leads to a widespread disruption of lipid rafts, which act as organizing platforms for numerous signaling molecules. This disruption can have pleiotropic and sometimes contradictory effects depending on the cell type and signaling pathway. For instance, in T lymphocytes, cholesterol depletion can transiently induce tyrosine phosphorylation and activate the Ras-ERK pathway, while in other contexts, it can impair signaling by dislodging key proteins from the membrane.[8]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for inducing cellular changes with this compound and cholesterol depletion.
Protocol 1: Inhibition of Autophagy using this compound
-
Cell Culture: Plate cells (e.g., MCF7) in a suitable culture vessel and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).[11]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. For autophagy induction, cells can be simultaneously or subsequently treated with an inducer like rapamycin or subjected to amino acid starvation.[1]
-
Incubation: Incubate the cells for the desired period (e.g., 4-48 hours) at 37°C in a humidified incubator with 5% CO2.[11][17]
-
Analysis: Following incubation, cells can be lysed for western blot analysis of autophagy markers (e.g., LC3-II, p62), or fixed for immunofluorescence imaging of autophagosomes.[1][17]
Protocol 2: Acute Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)
-
Cell Preparation: Culture cells to the desired confluency. Prior to treatment, wash the cells with serum-free medium to remove any cholesterol present in the serum.
-
MβCD Preparation: Prepare a stock solution of MβCD in serum-free medium. The concentration can range from 1 to 10 mM, depending on the cell type and desired level of depletion.[18][19]
-
Treatment: Incubate the cells with the MβCD solution for a short period, typically 30-60 minutes, at 37°C.[18] It is crucial to optimize the incubation time and MβCD concentration to avoid significant cytotoxicity.[7]
-
Control: As a control for off-target effects, treat a parallel set of cells with MβCD that has been pre-complexed with cholesterol.[18]
-
Post-Treatment: After incubation, remove the MβCD solution and wash the cells with PBS. The cells are now ready for downstream applications, such as signaling assays, microscopy, or cell adhesion studies.
Experimental Workflow: A Comparative Study
The following diagram illustrates a typical workflow for comparing the effects of this compound and cholesterol depletion on a specific cellular process, such as T-cell activation.
Conclusion: Making an Informed Choice
The choice between this compound and cholesterol depletion hinges on the specific research question. This compound offers a targeted approach to investigate the role of GRAMD1A and cholesterol transport in processes like autophagy, making it a valuable tool for dissecting specific molecular pathways. Its effects on T-cells also highlight its potential in immunological studies.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. | BioWorld [bioworld.com]
- 3. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]
- 6. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 8. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Lipid raft - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Autophagy is induced and modulated by cholesterol depletion through transcription of autophagy-related genes and attenuation of flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol depletion enhances TGF-β Smad signaling by increasing c-Jun expression through a PKR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol depletion alters coronary artery myocyte Ca2+ signalling in a stimulus-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of cholesterol depletion on cellular morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholesterol depletion decreases adhesion of non-small cell lung cancer cells to E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cholesterol Depletion Suppresses the Translational Diffusion of Class II Major Histocompatibility Complex Proteins in the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Autogramin-2 and Other GRAMD1 Inhibitors for Researchers
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Autogramin-2 and other inhibitors of the GRAMD1 protein family. This document provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to GRAMD1 Proteins and Their Inhibition
The GRAM domain-containing 1 (GRAMD1) proteins, also known as Asters, are a family of endoplasmic reticulum (ER)-anchored lipid transfer proteins crucial for maintaining cellular cholesterol homeostasis.[1][2] These proteins, which include GRAMD1A, GRAMD1B, and GRAMD1C, facilitate the non-vesicular transport of accessible cholesterol from the plasma membrane (PM) to the ER.[3][4] This process is vital for regulating cholesterol levels and is implicated in various cellular signaling pathways, including autophagy and Hedgehog signaling.[5][6]
GRAMD1 proteins possess a modular structure, featuring an N-terminal GRAM (Glucosyltransferases, Rab-like GTPase activators, and Myotubularins) domain, a central StART-like (Steroidogenic Acute Regulatory protein-related lipid transfer) domain, and a C-terminal transmembrane helix that anchors the protein to the ER.[7][8] The GRAM domain acts as a sensor for accessible cholesterol and anionic phospholipids like phosphatidylserine in the PM, while the StART-like domain is responsible for binding and transferring cholesterol.[3][9]
Data Presentation: A Quantitative Comparison
| Inhibitor | Target(s) | Assay Type | Parameter | Value | Reference |
| This compound | GRAMD1A | Fluorescence Polarization | Kd | 49 ± 12 nM | [10] |
| GRAMD1A | Competition Assay (vs. 22-NBD-cholesterol) | IC50 | 349 ± 51 nM | ||
| GRAMD1B | Fluorescence Polarization | Kd | > 10 µM (200-fold lower affinity than for GRAMD1A) | ||
| GRAMD1C | Fluorescence Polarization | Kd | > 28 µM (580-fold lower affinity than for GRAMD1A) | ||
| AI-3d | GRAMD1A, GRAMD1B, GRAMD1C | Not Specified | Potency | Potent inhibitor | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity (Kd or IC50) of an inhibitor to a GRAMD1 StART domain by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Purified recombinant GRAMD1 StART domain (e.g., GRAMD1A-S)
-
Fluorescently labeled cholesterol analog (e.g., 22-NBD-cholesterol) or a labeled inhibitor analog (e.g., BODIPY-autogramin)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In each well of the microplate, add:
-
A fixed concentration of the fluorescent probe (e.g., 25 nM 22-NBD-cholesterol).
-
Varying concentrations of the test inhibitor.
-
Assay buffer to a final volume of 10 µL.
-
-
Initiate the binding reaction by adding a fixed concentration of the purified GRAMD1 StART domain (e.g., 50 nM GRAMD1A-S) to each well, bringing the final volume to 20 µL.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization of each well using the plate reader. Excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for 22-NBD-cholesterol).
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the fluorescent probe. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Cholesterol Transfer Assay
This assay measures the ability of a GRAMD1 protein to transfer cholesterol between two populations of liposomes (donor and acceptor) and the inhibitory effect of a compound on this process.
Materials:
-
Purified recombinant GRAMD1 protein (e.g., full-length GRAMD1A)
-
Donor liposomes: Containing a fluorescent cholesterol analog (e.g., dehydroergosterol - DHE) and a quencher (e.g., Dansyl-PE).
-
Acceptor liposomes: Unlabeled.
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare donor and acceptor liposomes by extrusion to create unilamellar vesicles of a defined size (e.g., 100 nm).
-
In a cuvette, mix:
-
Donor liposomes.
-
Acceptor liposomes.
-
Assay buffer.
-
-
Add the test inhibitor at the desired concentration and incubate for a few minutes.
-
Initiate the transfer reaction by adding the purified GRAMD1 protein.
-
Monitor the increase in fluorescence intensity over time. As the fluorescent cholesterol is transferred from the donor (where its fluorescence is quenched) to the acceptor liposomes, the fluorescence signal will increase.
-
Data Analysis: Calculate the initial rate of cholesterol transfer from the slope of the fluorescence intensity curve. Compare the rates in the presence and absence of the inhibitor to determine the percentage of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein within a cellular context by measuring the increased thermal stability of the protein upon ligand binding.
Materials:
-
Cultured cells expressing the target GRAMD1 protein (e.g., HeLa cells)
-
Test inhibitor (e.g., this compound)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blotting apparatus or mass spectrometer)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.
-
Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble GRAMD1 protein in each sample using Western blotting with a specific antibody or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble GRAMD1 protein as a function of temperature for both inhibitor-treated and vehicle-treated cells. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. embopress.org [embopress.org]
- 2. GRAMD1-mediated accessible cholesterol sensing and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. GRAMD1/ASTER‐mediated cholesterol transport promotes Smoothened cholesterylation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gram domain containing 1b - Wikipedia [en.wikipedia.org]
- 7. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Evaluating the specificity of Autogramin-2 for GRAMD1A over other GRAMD proteins.
A comprehensive evaluation of Autogramin-2's binding specificity reveals a strong preference for GRAMD1A over other GRAMD protein family members. This selectivity is primarily attributed to its unique interaction with the StART domain of GRAMD1A, a domain absent in GRAMD2 and GRAMD3.
Researchers in the fields of autophagy, cholesterol metabolism, and drug discovery require specific molecular probes to dissect cellular pathways. This compound has emerged as a potent inhibitor of autophagy by targeting GRAMD1A, a member of the GRAM domain-containing protein family.[1][2] This guide provides a detailed comparison of this compound's specificity for GRAMD1A against other human GRAMD proteins, supported by experimental data and detailed methodologies.
High-Affinity Binding to GRAMD1A
This compound exhibits nanomolar binding affinity for the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A.[1] Fluorescence polarization experiments using a Bodipy-labeled autogramin analogue demonstrated a dissociation constant (Kd) of approximately 49 ± 12 nM for the GRAMD1A StART domain.[1] This strong interaction is competitively inhibited by unlabeled this compound, confirming the specific binding site.[1]
Diminished Affinity for Other GRAMD1 Subfamily Members
In stark contrast to its high affinity for GRAMD1A, this compound shows significantly weaker binding to other members of the GRAMD1 subfamily, namely GRAMD1B and GRAMD1C. The dissociation constants for the StART domains of GRAMD1B and GRAMD1C are reported to be 200-fold and 580-fold higher, respectively, than for GRAMD1A.[1] This demonstrates a clear selectivity of this compound for GRAMD1A within this subfamily.
Table 1: Autogramin Analogue Binding Affinities for GRAMD1 StART Domains
| Protein | Dissociation Constant (Kd) | Fold Difference compared to GRAMD1A |
| GRAMD1A | ~49 nM[1] | 1x |
| GRAMD1B | ~9.8 µM (estimated) | ~200x[1] |
| GRAMD1C | ~28.4 µM (estimated) | ~580x[1] |
No Expected Interaction with GRAMD2 and GRAMD3
The GRAMD protein family in humans includes five members: GRAMD1A, GRAMD1B, GRAMD1C, GRAMD2A (formerly GRAMD2), and GRAMD2B (formerly GRAMD3).[3] A critical structural distinction is that GRAMD2A and GRAMD2B lack the StART domain, which is the established binding site for Autogramins.[3][4][5] As this compound's mechanism of action relies on targeting the StART domain to compete with cholesterol binding, it is not expected to interact with GRAMD2A or GRAMD2B.[1][2] While direct experimental binding data for this compound with GRAMD2 and GRAMD3 is not currently available in the reviewed literature, the absence of the target domain provides a strong rationale for its lack of activity against these family members.
Experimental Methodologies
The specificity of this compound has been validated through a series of rigorous biophysical and cellular assays.
Fluorescence Polarization Assay
This assay quantitatively measures the binding affinity between a fluorescently labeled ligand (Bodipy-autogramin) and a protein of interest (GRAMD protein StART domains). The principle lies in the difference in the rotational speed of the small fluorescent ligand when it is free in solution versus when it is bound to a larger protein.
Protocol:
-
Reagents: Purified recombinant StART domains of GRAMD1A, GRAMD1B, and GRAMD1C; Bodipy-labeled autogramin analogue; assay buffer (e.g., PBS with 0.01% Tween-20).
-
Procedure:
-
A fixed concentration of the Bodipy-autogramin analogue is incubated with increasing concentrations of the respective GRAMD StART domain in a microplate.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis: The change in millipolarization (mP) is plotted against the protein concentration, and the Kd is determined by fitting the data to a one-site binding model.
Competitive Pulldown Assay
This qualitative or semi-quantitative assay confirms the direct interaction between this compound and GRAMD1A and assesses its relative affinity compared to other GRAMD proteins.
Protocol:
-
Reagents: Cell lysate overexpressing tagged GRAMD proteins (e.g., FLAG-tagged); Autogramin-1-biotin conjugate (as bait); Streptavidin-coated beads; wash buffer; elution buffer.
-
Procedure:
-
Streptavidin beads are incubated with the Autogramin-1-biotin conjugate to immobilize the bait.
-
The beads are then incubated with cell lysates containing the tagged GRAMD proteins in the presence or absence of competing free this compound.
-
After incubation, the beads are washed to remove non-specific binders.
-
Bound proteins are eluted and analyzed by Western blotting using an antibody against the tag (e.g., anti-FLAG).
-
-
Results: A decrease in the band intensity of the pulled-down GRAMD protein in the presence of free this compound indicates specific and competitive binding. This assay showed that Autogramin-1 could pull down GRAMD1A, with weak binding to GRAMD1C and no observable binding to GRAMD1B.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Reagents: Intact cells expressing the target protein; this compound; lysis buffer; appropriate antibodies for Western blotting.
-
Procedure:
-
Cells are treated with either this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting.
-
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. Thermal shift assays showed that this compound stabilizes GRAMD1A and to a lesser extent GRAMD1C, but not GRAMD1B.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Autophagy initiation requires GRAMD1A-mediated cholesterol transport via its StART domain, which is competitively inhibited by this compound.
Caption: Workflow for determining the binding affinity of this compound to GRAMD proteins using a fluorescence polarization assay.
Conclusion
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRAM domain proteins specialize functionally distinct ER-PM contact sites in human cells | eLife [elifesciences.org]
- 4. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex | eLife [elifesciences.org]
Safety Operating Guide
Navigating the Safe Disposal of Autogramin-2 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Autogramin-2, a potent autophagy inhibitor. While specific institutional guidelines should always be followed, this document outlines essential, immediate safety and logistical information based on general best practices for chemical waste management.
Quantitative Data Summary
The following table summarizes key information regarding this compound, pertinent to its handling and disposal.
| Parameter | Value | Source |
| Purity | 99.20% | MedchemExpress |
| IC50 (Starvation-induced autophagy) | 0.27 µM | MedchemExpress[1] |
| IC50 (Rapamycin-induced autophagy) | 0.14 µM | MedchemExpress[1] |
| Storage (Stock Solution) | -80°C for 2 years; -20°C for 1 year | MedchemExpress[1] |
| Form | Powder | MedchemExpress |
Experimental Protocols: A Step-by-Step Guide to this compound Disposal
The following protocol is a general guideline for the proper disposal of this compound. It is imperative to consult and adhere to the specific waste disposal regulations of your institution and local authorities.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, spatulas), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste" and clearly indicate the contents, including the full chemical name ("this compound") and any known hazards.
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a designated, leak-proof hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Clearly label the liquid waste container with "Hazardous Waste," the chemical name, solvent(s), and approximate concentration.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.
-
3. Decontamination of Labware:
-
Glassware and other reusable equipment that have come into contact with this compound should be decontaminated.
-
A common procedure is to rinse the equipment multiple times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.
-
After solvent rinsing, wash the labware with an appropriate laboratory detergent and water.
4. Final Disposal:
-
Store the labeled hazardous waste containers in a designated, secure secondary containment area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Autogramin-2
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds like Autogramin-2 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. By adhering to these procedural, step-by-step guidelines, you can confidently and safely incorporate this compound into your experimental workflows.
Personal Protective Equipment (PPE) at a Glance
Proper personal protective equipment is your first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Provides a barrier against accidental splashes. |
| Body | Laboratory coat | A standard lab coat is sufficient for most procedures. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area. A fume hood is required for handling powders or creating stock solutions. | For procedures that may generate dust or aerosols, a properly fitted NIOSH-approved respirator may be necessary. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintain the stability of this compound and prevent accidental exposure.
Storage:
-
Store this compound as a powder at -20°C for up to two years.
-
Stock solutions should be stored at -80°C and are stable for up to six months.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by ensuring it is clean and uncluttered. If working with the powdered form, perform all weighing and initial dilutions within a certified chemical fume hood to minimize inhalation risks.
-
Dissolving the Compound: When preparing stock solutions, slowly add the solvent to the vial containing the this compound powder to avoid generating dust.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Hygiene: Always wash your hands thoroughly with soap and water after handling this compound, even if gloves were worn. Avoid eating, drinking, or smoking in laboratory areas.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container.
-
Waste Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. Ensure that waste containers are clearly labeled with the contents.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
